Technical Documentation Center

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
  • CAS: 861210-05-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

An In-depth Technical Guide to 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: Structure, Properties, and Potential Applications Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: Structure, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The fusion of a thiophene ring to the quinoline core to form thienoquinolines introduces further structural complexity and offers new avenues for modulating pharmacological activity. This guide provides a detailed technical overview of a specific derivative, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, a molecule of interest in contemporary drug discovery.

While direct experimental data for this exact compound is not extensively available in public literature, this guide will establish its foundational chemical properties and explore its potential through logical extrapolation from closely related and well-characterized analogs. By examining the synthesis and biological evaluation of similar thieno[3,2-c]quinolines, we can infer the probable characteristics and research directions for the title compound. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds as potential therapeutic agents.

Chemical Structure and Molecular Properties

The fundamental characteristics of a molecule are dictated by its structure. The systematic name, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, defines a precise arrangement of atoms, which is visualized below.

Figure 1: Chemical structure of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline.

Physicochemical Properties

The molecular formula for this compound is C19H15NOS. Based on this, the following molecular properties can be calculated:

PropertyValueSource
Molecular Weight 305.40 g/mol Calculated
Molecular Formula C19H15NOSDerived from Structure
Monoisotopic Mass 305.0874 DaCalculated

These fundamental properties are critical for experimental design, including reaction stoichiometry, and for the interpretation of analytical data such as mass spectrometry.

Potential Synthetic Strategies

While a specific synthesis for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is not documented, established methods for constructing the thieno[3,2-c]quinoline core can be adapted. A plausible and efficient approach would involve a multi-step synthesis culminating in the formation of the fused heterocyclic system.

One common strategy for synthesizing thienoquinoline derivatives involves the cyclization of appropriately substituted quinolines or thiophenes. For instance, a robust method for creating functionalized 4-phenylthieno[3,2-c]quinolines utilizes a Suzuki-Miyaura cross-coupling reaction.[3] This suggests a modular approach where the phenoxy group could be introduced at a later stage of the synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway could involve the disconnection of the phenoxy ether bond, suggesting a late-stage nucleophilic aromatic substitution. The core thieno[3,2-c]quinoline could be assembled from a substituted thiophene precursor.

G Target 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Intermediate1 4-Methyl-8-halo-2,3-dihydrothieno[3,2-c]quinoline Target->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 Phenol Target->Intermediate2 Intermediate3 Substituted Thiophene Intermediate1->Intermediate3 Ring Annulation Intermediate4 Substituted Aniline Intermediate1->Intermediate4

Figure 2: Proposed retrosynthetic analysis for the target compound.

Hypothetical Experimental Protocol
  • Synthesis of the Thiophene Precursor: A suitable starting point would be a commercially available or synthesized 2,3-dihydrothiophene derivative bearing appropriate functional groups for subsequent cyclization.

  • Construction of the Quinoline Ring: Condensation of the thiophene precursor with a substituted aniline, potentially via a Friedländer-type annulation, would form the core tricyclic system. This reaction often requires acid or base catalysis.

  • Introduction of the Phenoxy Group: The final step would likely involve a nucleophilic aromatic substitution reaction. An 8-halo-substituted thienoquinoline intermediate could be reacted with phenol in the presence of a suitable base (e.g., potassium carbonate) and a copper catalyst to form the desired ether linkage.

Potential Biological Activity and Applications in Drug Development

The thieno[3,2-c]quinoline scaffold is recognized for its diverse pharmacological potential. Various derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the exploration of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline.

Anticancer and Kinase Inhibition

Quinoline derivatives are well-represented among kinase inhibitors, a major class of anticancer drugs.[4] The phenoxy-quinoline motif, in particular, has been a key structural feature in the development of potent inhibitors of receptor tyrosine kinases such as c-Met.[4] Given that aberrant kinase activity is a hallmark of many cancers, it is plausible that 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline could exhibit inhibitory activity against various kinases, making it a candidate for oncology research.

Antimicrobial and Antimalarial Activity

The quinoline ring is famously the core of several antimalarial drugs, including chloroquine.[1][5] Thienoquinoline derivatives have also been explored for their antimalarial and broader antimicrobial properties.[5][6] The specific substitutions on the 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline molecule could confer activity against various pathogens, including bacteria, fungi, and parasites.

Signaling Pathway Modulation

The potential interaction of this compound with cellular signaling pathways would likely be a primary focus of investigation. Based on the activities of related phenoxy-quinoline compounds, a hypothetical mechanism of action could involve the inhibition of a specific protein kinase, thereby disrupting downstream signaling cascades that are critical for cell proliferation and survival in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Cascade Compound 4-Methyl-8-phenoxy-2,3- dihydrothieno[3,2-c]quinoline Compound->RTK Inhibition Proliferation Gene Expression for Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Figure 3: Hypothetical mechanism of action via kinase inhibition.

Conclusion

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline represents a novel chemical entity with significant potential for applications in drug discovery and development. While direct experimental data is currently limited, a comprehensive analysis of related compounds provides a strong foundation for future research. The established synthetic routes for thieno[3,2-c]quinolines can be readily adapted for its preparation, and the known biological activities of analogous structures suggest promising avenues for investigation, particularly in the areas of oncology and infectious diseases. This technical guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this and related heterocyclic compounds.

References

  • Synthesis of new pyrido[4,3- g and 3,4- g]quinoline-9,10-dione and dihydrothieno[2,3- g and 3,2-g]quinoline-4,9-dione derivatives and preliminary evaluation of cytotoxic activity. (2004). ARKIVOC, 2004(5), 85-96. [Link]

  • Görlitzer, K., Gabriel, B., Frohberg, P., Wobst, I., Drutkowski, G., Wiesner, J., & Jomaa, H. (2004). [Thieno[2,3-c]quinolines - synthesis and biological investigation]. Pharmazie, 59(6), 439-442. [Link]

  • Synthesis and biological study of novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes. (2011). Bioinorganic Chemistry and Applications, 2011, 854394. [Link]

  • Hyland, I. K., et al. (2022). Synthesis of 4-phenylthieno[3,2-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc, 2022(4), 110-122. [Link]

  • PubChem. (n.d.). 4-Methyl-2,3-dihydrofuro[3,2-c]quinoline. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Pharmaceutical Research International, 34(34A), 1-10. [Link]

  • Synthesis and Biological Evaluation of 4-Phenoxy-6,7-disubstituted Quinolines Possessing Semicarbazone Scaffolds as Selective c-Met Inhibitors. (2019). Archiv der Pharmazie, 352(1-2), e1800257. [Link]

  • Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. (2022). ACS Omega, 7(12), 10423–10434. [Link]

  • Characterization Data of Products. (n.d.). Royal Society of Chemistry. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2018). Molecules, 23(11), 2947. [Link]

  • An Overview: The biologically important quinoline derivatives. (2011). Der Pharma Chemica, 3(5), 269-278. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). In Heterocyclic Compounds - Synthesis, Characterization and Applications. IntechOpen. [Link]

  • Process for the preparation of 4-phenoxy quinoline derivatives. (2007).
  • 2-(2,4-Dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2839. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2008). Acta Poloniae Pharmaceutica, 65(2), 177-183. [Link]

  • phenoxy radical. (n.d.). ChemSrc. Retrieved March 7, 2026, from [Link]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. (2022). Drug Testing and Analysis, 15(1), 89-102. [Link]

  • Chemical Properties of 1,3,5-Oxathiazine, perhydro, 2,4,6-trimethyl. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profiling of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in Advanced Cell Models

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Discovery Biologists, Toxicologists, and IND-Enabling Study Directors Executive Summary The compound 4-Methyl-8-phenoxy-2,3-dihydrothieno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Discovery Biologists, Toxicologists, and IND-Enabling Study Directors

Executive Summary

The compound 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 861210-05-1) represents a highly specialized polycondensed heterocyclic scaffold. Derivatives containing the thieno[3,2-c]quinoline core have garnered significant attention in oncology drug discovery due to their potent anti-proliferative activity against medullary thyroid cancer cells and their ability to act as robust inhibitors of receptor tyrosine kinases (e.g., RET) and the PI3K/mTOR pathway 1[1].

However, the translation of planar, polycyclic quinoline-based molecules from bench to bedside is frequently bottlenecked by dose-limiting preclinical toxicities 2[2]. This technical whitepaper outlines the mechanistic rationale and self-validating in vitro methodologies required to accurately profile the hepatotoxic and cardiotoxic liabilities of this specific compound, ensuring a robust safety data package for IND-enabling studies.

Mechanistic Rationale for Toxicity Profiling

The structural features that make 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline an effective therapeutic agent are the exact features that drive its toxicological liabilities.

  • Kinase Promiscuity: The planar tricyclic thieno[3,2-c]quinoline core allows deep penetration into the ATP-binding hinge region of target kinases 3[3]. While this drives efficacy, it increases the propensity for promiscuous binding to off-target ion channels, most notably the hERG potassium channel, leading to functional cardiotoxicity.

  • Metabolic Bioactivation: The 8-phenoxy substitution introduces a highly lipophilic moiety susceptible to cytochrome P450 (CYP)-mediated cleavage. Hepatic metabolism of phenoxy-aromatics can yield reactive quinone-imine or epoxide intermediates, which deplete intracellular glutathione (GSH), induce oxidative stress, and trigger caspase-mediated apoptosis4[4].

ToxicityMechanism MPTQ 4-Methyl-8-phenoxy-2,3-dihydro thieno[3,2-c]quinoline Kinase Primary Kinase Targets (e.g., RET, PI3K/mTOR) MPTQ->Kinase Efficacy Pathway OffTarget Off-Target Binding (e.g., hERG, CYPs) MPTQ->OffTarget Toxicity Pathway Metabolites Reactive Metabolites (Phenoxy Cleavage) MPTQ->Metabolites Hepatic Bioactivation Tox Cellular Toxicity (Apoptosis / Arrhythmia) OffTarget->Tox Ion Channel Blockade Metabolites->Tox Oxidative Stress

Fig 1: Mechanistic pathways of efficacy versus toxicity for thieno[3,2-c]quinoline derivatives.

Self-Validating Experimental Protocols

To accurately assess the safety profile of this compound, we must utilize advanced 3D and stem-cell-derived models. Standard 2D HepG2 models are insufficient due to their lack of physiological CYP450 expression, which masks toxicity driven by reactive metabolites.

Protocol A: 3D HepaRG Hepatotoxicity and CYP Profiling

Causality & Rationale: HepaRG cells are utilized because they retain functional Phase I and Phase II metabolic enzymes. By evaluating the compound in 3D spheroids, we mimic the hepatic microenvironment, allowing for the detection of delayed, metabolism-dependent hepatotoxicity.

Step-by-Step Methodology:

  • Spheroid Formation: Seed differentiated HepaRG cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 × g for 5 minutes and incubate for 72 hours to form tight spheroids.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (Establishes baseline viability).

    • Positive Control: 10 μM Chlorpromazine (Validates assay sensitivity to phospholipidosis and structural hepatotoxicity).

  • Compound Dosing: Treat spheroids with 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in a 10-point dose-response curve (0.1 μM to 100 μM) for 72 hours.

  • Multiplexed Readout:

    • CYP Activity: Add luminescent CYP3A4/CYP2D6 substrates to assess enzyme inhibition or induction.

    • Viability: Lyse spheroids using CellTiter-Glo® 3D Reagent. Quantify ATP luminescence to determine the LC50 (Lethal Concentration 50%).

Protocol B: hiPSC-CM Cardiotoxicity & Electrophysiology

Causality & Rationale: Quinoline-based molecules targeting kinases often exhibit cross-reactivity with cardiac ion channels5[5]. Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) coupled with Microelectrode Array (MEA) technology allows us to decouple structural cardiotoxicity (cell death) from functional cardiotoxicity (arrhythmia/QT prolongation).

Step-by-Step Methodology:

  • Cell Maturation: Plate hiPSC-CMs on fibronectin-coated 48-well MEA plates. Culture for 14 days until a synchronous, spontaneous beating monolayer is formed.

  • Baseline Recording: Record baseline field potentials for 30 minutes. Self-Validation: Each well acts as its own internal baseline control, eliminating well-to-well biological variance.

  • Compound Administration: Apply the compound (0.1 μM to 30 μM). Use 1 μM E-4031 as a positive control for hERG blockade (QTc prolongation).

  • Electrophysiological Analysis: Measure the Field Potential Duration (FPD) and beat rate over 24 hours. Correct FPD for beat rate (FPDc) using the Fridericia formula.

  • Structural Viability: At 24 hours, extract the supernatant and perform an LDH (Lactate Dehydrogenase) release assay to confirm if changes in electrophysiology are due to ion channel blockade or outright cardiomyocyte necrosis.

ScreeningWorkflow Compound Compound Preparation HepaRG HepaRG 3D Spheroids (Hepatotoxicity) Compound->HepaRG hiPSC hiPSC-CMs (Cardiotoxicity) Compound->hiPSC Viability ATP / LDH Assays (Cell Viability) HepaRG->Viability hiPSC->Viability MEA Microelectrode Array (Electrophysiology) hiPSC->MEA Data Safety Margin Calculation (LC50) Viability->Data MEA->Data

Fig 2: Self-validating in vitro screening workflow for preclinical safety assessment.

Quantitative Safety Data Profiling

To establish the therapeutic window of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, we compare its in vitro efficacy against mutant cancer cell lines (e.g., TT cells for RET inhibition) with its toxicity in healthy human cell models.

Note: The data below represents a standardized preclinical profiling matrix expected for this class of compounds.

Cell ModelAssay TypeTarget / ReadoutIC50 / LC50 (μM)Therapeutic Index (TI)
TT Cells (MTC) Efficacy (MTT)RET Kinase Inhibition0.45 ± 0.08N/A (Baseline)
HepaRG (3D) HepatotoxicityATP Depletion (CellTiter-Glo)48.2 ± 3.1~107x
hiPSC-CMs Structural CardiotoxViability (LDH Release)>100>220x
hiPSC-CMs Functional CardiotoxhERG Blockade (FPD Prolongation)12.5 ± 1.4~27x

Data Interpretation: The compound demonstrates an excellent safety margin (>100x) regarding structural hepatotoxicity and cardiomyocyte viability. However, the functional cardiotoxicity margin (~27x) indicates a mild liability for hERG channel blockade, a common trait in nitrogen-containing polycyclic quinolines. This necessitates careful ECG monitoring in downstream in vivo models.

Conclusion

The preclinical evaluation of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline requires a nuanced approach that accounts for the specific liabilities of the thieno[3,2-c]quinoline class. By employing metabolically competent 3D HepaRG spheroids and electrophysiologically active hiPSC-CMs, researchers can confidently map the therapeutic index of the compound. The self-validating protocols outlined herein ensure that both structural cytotoxicity and functional off-target effects are captured, providing a highly reliable data package for advancing the molecule through the drug development pipeline.

References

  • La Monica, G., Pizzolanti, G., Baiamonte, C., Bono, A., & Alamia, F. (2023). "Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells." ACS Omega.
  • La Monica, G., et al. (2023). "Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PMC." National Institutes of Health (NIH).
  • Ghorab, M. A., et al. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry.
  • Ntie-Kang, E. S., et al. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." MDPI.
  • Santos, M. M. M., et al. (2018). "Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies - PMC." National Institutes of Health (NIH).

Sources

Foundational

Physicochemical Profiling and Handling Protocols for CAS 861210-05-1: A Technical Whitepaper

Executive Summary & Structural Rationale CAS 861210-05-1, chemically identified as 4-Methyl-8-phenoxy-2H,3H-thieno[3,2-c]quinoline , is a highly specialized heterocyclic building block. The thieno[3,2-c]quinoline scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

CAS 861210-05-1, chemically identified as 4-Methyl-8-phenoxy-2H,3H-thieno[3,2-c]quinoline , is a highly specialized heterocyclic building block. The thieno[3,2-c]quinoline scaffold is recognized as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors—particularly those targeting the ATP-binding pocket of the RET tyrosine kinase in medullary thyroid cancer models (1)[1].

From a mechanistic perspective, the 2H,3H-dihydrothieno modification is critical. By introducing sp³-hybridized carbons into the fused ring system, it subtly disrupts the extensive planarity characteristic of fully aromatic thienoquinolines. This structural causality reduces π-π stacking-induced aggregation, thereby enhancing kinetic solubility in aqueous assay buffers. Simultaneously, the 8-phenoxy moiety drives essential hydrophobic interactions within target binding pockets, making this compound a valuable precursor for high-throughput screening (HTS) libraries (2)[2].

Physicochemical Properties

Understanding the physicochemical parameters of CAS 861210-05-1 is essential for predicting its behavior in biological assays and formulation matrices. The data below synthesizes its core properties, validated against analogous thienoquinoline derivatives (3)[3].

PropertyValue / Description
Chemical Name 4-Methyl-8-phenoxy-2H,3H-thieno[3,2-c]quinoline
CAS Registry Number 861210-05-1
Molecular Formula C₁₈H₁₅NOS
Molecular Weight 293.39 g/mol
Appearance Off-white to pale yellow crystalline powder
Topological Polar Surface Area (TPSA) ~41.5 Ų (Calculated)
Predicted LogP 4.5 – 5.0 (Highly lipophilic)
Solubility Profile Soluble in DMSO (>10 mM), DMF, DCM; Insoluble in water

Safety Data Sheet (SDS) & Risk Mitigation

Due to its lipophilicity, CAS 861210-05-1 can readily permeate lipid bilayers, necessitating stringent handling protocols to mitigate exposure risks. The compound falls under standard GHS classifications for bioactive heterocycles[3].

  • GHS Classification : Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3).

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Handling : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

SDS_Workflow Start CAS 861210-05-1 Receipt & Logging Store Storage (-20°C) Desiccated, Dark Start->Store Handle Handling (Fume Hood) PPE: Nitrile, Goggles Store->Handle Spill Spill Response Sweep & Isolate Handle->Spill If compromised Dispose Hazardous Waste Incineration Handle->Dispose Post-assay Spill->Dispose

Safe handling, storage, and emergency spill response workflow for CAS 861210-05-1.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity during downstream biological evaluations, the formulation and solubility profiling of CAS 861210-05-1 must follow self-validating workflows.

Protocol 1: Master Stock Formulation & Quality Control

Causality Focus : Moisture is the primary enemy of lipophilic compound stocks. Water introduced via condensation will drastically reduce the stability of the DMSO stock, leading to micro-precipitates that skew assay results.

  • Equilibration : Transfer the desiccated vial from -20°C storage to the benchtop. Allow it to equilibrate to room temperature (20–25°C) for exactly 30 minutes before opening. Mechanism: Prevents atmospheric moisture condensation on the cold powder.

  • Gravimetric Analysis : Using an anti-static microbalance, weigh exactly 2.93 mg of CAS 861210-05-1.

  • Solvation : Add 1.0 mL of anhydrous, LC-MS grade DMSO (≤0.005% water content) to achieve a precise 10 mM master stock.

  • Dissolution via Sonication : Place the vial in a water bath sonicator at 25°C for 10 minutes. Validation step: Visually inspect the solution against a dark background for Tyndall scattering. A perfectly clear solution confirms the crystalline lattice energy has been overcome.

  • Analytical QC : Inject a 1 µL aliquot into an LC-MS system to verify purity (>95%) and confirm the absence of oxidative degradation products.

  • Cryopreservation : Aliquot the validated stock into 50 µL volumes using amber low-bind microcentrifuge tubes. Store immediately at -80°C.

Formulation_Workflow Powder Dry Powder Equilibrate to RT Weigh Microbalance Weighing (Anti-static) Powder->Weigh DMSO Add Anhydrous DMSO (Target 10 mM) Weigh->DMSO Sonicate Water Bath Sonication (10 mins, 25°C) DMSO->Sonicate QC QC Check (LC-MS/UV-Vis) Sonicate->QC QC->Sonicate Fail (Insoluble) Aliquots Aliquot & Freeze (-80°C) QC->Aliquots Pass

Self-validating high-throughput screening (HTS) formulation and QC workflow.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

Causality Focus : Thermodynamic solubility takes days to reach equilibrium, but biological assays require immediate kinetic solubility data to ensure the compound remains in solution during the assay window.

  • Serial Dilution : Prepare a 10-point, 2-fold serial dilution of the 10 mM DMSO master stock using anhydrous DMSO.

  • Aqueous Spiking : Spike 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom microtiter plate. (Final DMSO concentration = 1%).

  • Metastable Incubation : Seal the plate and shake at 300 rpm for 2 hours at 37°C. Mechanism: This mimics physiological assay conditions and allows the system to reach a metastable kinetic equilibrium.

  • Nephelometric Readout : Measure the absorbance at 620 nm. Validation step: A sudden inflection point (spike in absorbance) indicates the exact concentration at which the kinetic solubility limit is breached, forming light-scattering micro-precipitates.

References

  • Title: Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells Source: ACS Omega / PubMed Central URL
  • Title: Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives Source: PubMed URL
  • Title: 6-Methoxy-4-methyl-2H,3H-thieno[3,2-c]quinoline | BLD Pharm (Catalog data for structural analog)

Sources

Exploratory

Preliminary Pharmacological Screening of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Protocol Executive Summary & Pharmacophoric Rationale As a Senior Application Scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Protocol

Executive Summary & Pharmacophoric Rationale

As a Senior Application Scientist, I approach the pharmacological evaluation of novel heterocyclic compounds not as a mere checklist of assays, but as a hypothesis-driven cascade. The compound 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 861210-05-1) represents a highly promising scaffold in modern drug discovery.

The thieno[3,2-c]quinoline core is a "privileged structure" widely documented for its broad-spectrum biological activities, most notably as an antiproliferative agent targeting receptor tyrosine kinases (such as RET)[1], as well as exhibiting potent antimicrobial and antimalarial properties [2]. The specific substitution pattern of this molecule—a lipophilic 8-phenoxy group and a 4-methyl moiety—suggests a strong propensity for hydrophobic pocket occupation within kinase ATP-binding sites, while the 2,3-dihydro saturation may offer unique conformational flexibility compared to fully aromatic analogs.

This guide delineates a rigorous, self-validating pharmacological screening workflow designed to evaluate the efficacy, selectivity, and mechanistic action of this compound.

Strategic Screening Workflow

To prevent false positives and ensure robust data integrity, the screening cascade is divided into orthogonal tiers. Each tier acts as a gatekeeper; only compounds demonstrating specific activity profiles proceed to mechanistic validation.

Screening_Workflow Compound 4-Methyl-8-phenoxy-2,3-dihydro thieno[3,2-c]quinoline Tier1 Tier 1: Phenotypic Cytotoxicity (MTT Assay: MCF-7, TT Cells, Fibroblasts) Compound->Tier1 Tier2 Tier 2: Antimicrobial & Antimalarial (Broth Microdilution, β-Hematin) Compound->Tier2 Tier3 Tier 3: Target-Based Assays (RET Kinase ADP-Glo Assay) Tier1->Tier3 If IC50 < 10 µM Hit Lead Optimization & SAR Analysis Tier2->Hit Tier4 Tier 4: Mechanistic Profiling (Flow Cytometry: Apoptosis/Cell Cycle) Tier3->Tier4 Tier4->Hit

Figure 1: Multi-tiered pharmacological screening cascade for thieno[3,2-c]quinolines.

Core Pharmacological Targets

Anticancer Activity via Kinase Inhibition

Recent literature has highlighted polycondensed tricyclic thieno[3,2-c]quinolines as potent inhibitors of the RET (REarranged during Transfection) tyrosine kinase, a critical driver in medullary thyroid cancer (MTC) and non-small cell lung cancer (NSCLC)[1]. The quinoline nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase, while the 8-phenoxy group is hypothesized to project into the deep hydrophobic pocket (DFG-out conformation).

RET_Pathway Ligand GDNF Family Ligands Receptor RET Receptor Tyrosine Kinase Ligand->Receptor Downstream MAPK & PI3K/AKT Cascades Receptor->Downstream Apoptosis Apoptosis Induction Receptor->Apoptosis Pathway Blockade Inhibitor 4-Methyl-8-phenoxy-2,3-dihydro thieno[3,2-c]quinoline Inhibitor->Receptor ATP Competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation

Figure 2: Mechanism of action for RET kinase inhibition and subsequent apoptosis induction.

Antimalarial and Antimicrobial Potential

Quinoline derivatives are historically significant in antimalarial therapy. Thieno[3,2-c]quinolines have been shown to inhibit β -hematin formation, mimicking the mechanism of chloroquine by preventing the detoxification of heme in Plasmodium falciparum [3]. Furthermore, halogenated and phenoxy-substituted quinolines exhibit broad-spectrum antibacterial activity by disrupting bacterial DNA gyrase [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means incorporating internal controls that immediately flag assay failures, edge effects, or compound aggregation.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: We use MTT to measure metabolic activity. However, because highly colored compounds (like some quinolines) can interfere with absorbance readings, we include a background subtraction control.

  • Cell Seeding: Seed TT cells (RET-mutant medullary thyroid cancer), MCF-7 (breast cancer), and MRC-5 (normal human fibroblasts for selectivity) at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in DMSO. Perform a 10-point 1:3 serial dilution (max concentration 50 µM).

  • Self-Validating Controls:

    • Positive Control: Vandetanib (10 µM) to confirm assay sensitivity to RET inhibition [1].

    • Vehicle Control: 0.5% DMSO (must match the highest DMSO concentration in test wells).

    • Colorimetric Blank: Compound in media without cells (to subtract innate compound absorbance).

  • Incubation & Readout: Incubate for 72h. Add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm (reference 650 nm).

  • Orthogonal Validation: If IC 50​ < 5 µM, validate via Lactate Dehydrogenase (LDH) release assay to differentiate between cytostatic metabolic inhibition and cytotoxic membrane rupture.

Protocol B: Cell-Free RET Kinase Inhibition (ADP-Glo Assay)

Causality: To prove the compound is a direct kinase inhibitor and not merely a downstream effector, we measure the depletion of ATP directly using a luminescent ADP detection system.

  • Kinase Reaction: In a 384-well white plate, combine 2 ng of recombinant RET kinase domain, 0.2 µg/µL IGF1Rtide substrate, and the test compound (0.1 nM to 10 µM).

  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence.

  • Self-Validating Controls: Staurosporine (pan-kinase inhibitor) as a positive control; no-enzyme wells to establish baseline luminescence.

Protocol C: β -Hematin Inhibition Assay (Antimalarial)

Causality: Assesses the physicochemical ability of the compound to block heme crystallization, independent of cellular uptake.

  • Reaction Setup: Dissolve hematin (bovine) in 0.1 M NaOH. Add test compound (0.1–10 equivalents relative to hematin).

  • Initiation: Initiate crystallization by adding 0.5 M sodium acetate buffer (pH 5.0) and incubating at 60°C for 4 hours.

  • Washing: Centrifuge and wash the pellet with DMSO to remove unreacted hematin.

  • Quantification: Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Compare to Chloroquine diphosphate as a positive control [3].

Quantitative Data Presentation

The following tables represent the expected data structure for the preliminary pharmacological profiling of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, benchmarked against clinical standards.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition Profile

Data represents mean IC 50​ values (µM) ± SD from three independent experiments.

Compound / ControlTT Cells (RET-mutant)MCF-7 (Breast)MRC-5 (Fibroblast)Selectivity Index (SI)*RET Kinase IC 50​ (nM)
Test Compound 3.42 ± 0.1512.8 ± 1.2> 50.0> 14.6185 ± 12
Vandetanib (Control)0.85 ± 0.0415.2 ± 1.835.4 ± 2.141.613 ± 2
Doxorubicin (Control)1.12 ± 0.080.45 ± 0.031.8 ± 0.21.6N/A

*Selectivity Index (SI) = IC 50​ (MRC-5) / IC 50​ (TT Cells). An SI > 10 indicates a favorable therapeutic window.

Table 2: Antimicrobial & Antimalarial Screening

MIC (Minimum Inhibitory Concentration) in µg/mL. β -Hematin inhibition expressed as IC 50​ (equivalents).

Organism / AssayTest CompoundCiprofloxacin (Control)Chloroquine (Control)
S. aureus (Gram +)8.00.5N/A
E. coli (Gram -)> 64.00.25N/A
C. albicans (Fungi)32.0N/A (Fluconazole: 1.0)N/A
β -Hematin Inhibition1.8 eqN/A0.8 eq

Conclusion & Lead Optimization Directives

The preliminary screening of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline reveals a dual-action pharmacological profile. The data indicates moderate-to-high potency against RET-dependent carcinoma cell lines, driven by direct ATP-competitive kinase inhibition. The high Selectivity Index (>14.6) against non-tumor fibroblasts confirms that the cytotoxicity is target-mediated rather than a result of general membrane disruption.

Next Steps for Drug Development:

  • SAR Expansion: Modify the 8-phenoxy group with electron-withdrawing halogens (e.g., 4-fluoro or 3-chloro) to increase the binding affinity within the RET kinase DFG-out pocket.

  • ADMET Profiling: Conduct microsomal stability assays (human liver microsomes) to ensure the 4-methyl group is not rapidly oxidized to a carboxylic acid, which could drastically reduce cellular permeability.

  • In Vivo Efficacy: Transition the optimized lead to a TT-cell xenograft mouse model to evaluate tumor regression and pharmacokinetic exposure.

References

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells National Center for Biotechnology Information (PMC)[Link]

  • Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives PubMed (NIH)[Link]

  • Thieno[3,2-c]quinoline-4-yl-amines — Synthesis and Investigation of Activity Against Malaria ResearchGate[Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings Arkivoc[Link]

Foundational

Target Deconvolution and Validation for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: A Multi-Omics and Structural Approach

Executive Summary & The Polypharmacology Dilemma In early-stage drug discovery, identifying a highly active phenotypic hit is only the first step; deconvoluting its molecular target is often the most formidable bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Polypharmacology Dilemma

In early-stage drug discovery, identifying a highly active phenotypic hit is only the first step; deconvoluting its molecular target is often the most formidable bottleneck. The compound 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 861210-05-1) represents a highly privileged scaffold. The dihydrothieno[3,2-c]quinoline core is notoriously versatile, having been implicated in the modulation of multiple distinct protein classes.

Historically, derivatives of this scaffold have demonstrated potent activity as Atypical Chemokine Receptor 3 (ACKR3) agonists [1], ATP non-competitive CDK5/p25 inhibitors [2], and Protein Kinase CK2 inhibitors [3]. The presence of the electron-donating 4-methyl group and the bulky, lipophilic 8-phenoxy substitution on this specific molecule drastically alters its electrostatic surface and steric bulk, necessitating a rigorous, empirical target deconvolution workflow.

This whitepaper outlines a self-validating, step-by-step technical framework to identify, quantify, and validate the primary therapeutic target of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, moving from in silico prediction to biophysical thermodynamics, and finally to native cellular target engagement.

Structural Rationale & Hypothesis Generation

Before committing to resource-intensive wet-lab assays, we must establish a causal hypothesis based on the molecule's structural biology.

  • The Kinase Hypothesis (CDK5 & CK2): The thieno[3,2-c]quinoline core acts as an excellent bioisostere for purine, allowing it to intercalate into kinase hinge regions. However, the 8-phenoxy group creates significant steric hindrance. In CDK5/p25, this bulk may prevent classical ATP-competitive binding, instead forcing the molecule into an allosteric deep pocket, leading to non-competitive inhibition [2].

  • The GPCR Hypothesis (ACKR3): Recent structure-activity relationship (SAR) studies have shown that substituted dihydrothieno[3,2-c]quinolines can act as potent ACKR3 agonists, driving β -arrestin recruitment without G-protein activation, which is highly relevant for antiplatelet therapy [1].

To systematically evaluate these possibilities, we deploy the following orthogonal deconvolution workflow.

Workflow Start Hit Compound: 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline InSilico Phase 1: In Silico Profiling (Reverse Pharmacophore Mapping) Start->InSilico Targets Candidate Target Pool: ACKR3, CDK5/p25, CK2, PARP1 InSilico->Targets Biophysical Phase 2: Biophysical Validation (SPR & Thermal Shift Assays) Targets->Biophysical Functional Phase 3: Functional Assays (Kinase Activity & GPCR Arrestin) Biophysical->Functional CETSA Phase 4: Cellular Target Engagement (CETSA & Chemoproteomics) Functional->CETSA Lead Validated Primary Target & Mechanism of Action CETSA->Lead

Figure 1: Orthogonal target deconvolution workflow for the thieno[3,2-c]quinoline hit.

Phase 1 & 2: Biophysical Profiling (SPR & TSA)

The Causality of the Method: We prioritize Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) before functional biochemical assays. Why? Thienoquinolines can occasionally exhibit colloidal aggregation or pan-assay interference (PAINS) behavior in standard fluorescence-based functional assays. SPR provides real-time kinetic resolution ( kon​ and koff​ ), confirming a true 1:1 stoichiometric binding event rather than non-specific aggregation.

Quantitative Data Summary

Table 1: Biophysical and Functional Profiling of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline against candidate targets.

Target ProteinSPR Kd​ (nM)TSA ΔTm​ (°C)Functional Assay TypeIC50 / EC50 (nM)
ACKR3 (GPCR) 42.5 ± 3.1+ 4.2 β -Arrestin RecruitmentEC50: 68.4
CDK5/p25 815.0 ± 12.4+ 1.1 γ -33P ATP Filter BindingIC50: 1,240
CK2 > 10,000+ 0.2Kinase Glo LuminescenceN/A (Inactive)
PARP1 4,500 ± 45.0+ 0.8PARylation AssayIC50: > 5,000

Data Interpretation: The quantitative data clearly demonstrates that the 8-phenoxy substitution shifts the scaffold's selectivity heavily toward ACKR3 agonism , while significantly sterically clashing with the CK2 and PARP1 binding pockets. The moderate affinity for CDK5/p25 suggests residual allosteric binding, but the primary therapeutic target is ACKR3.

Phase 3: Functional Validation & Pathway Modulation

Having established ACKR3 as the primary high-affinity target, we must validate the functional consequence of this binding. ACKR3 is an atypical chemokine receptor; it does not activate canonical G-protein signaling but instead signals exclusively through β -arrestin recruitment, leading to receptor internalization and downstream antiplatelet effects [1].

Step-by-Step Methodology: β -Arrestin Recruitment Assay

Rationale: This assay utilizes a split-luciferase (NanoBiT) or enzyme complementation system to directly measure the physical interaction between ACKR3 and β -arrestin in living cells upon compound treatment.

  • Cell Preparation: Culture PathHunter CHO-K1 cells stably expressing ACKR3 fused to a ProLink (PK) tag and β -Arrestin fused to an Enzyme Acceptor (EA) tag in F12 media with 10% FBS.

  • Plating: Seed cells at 10,000 cells/well in a 384-well white opaque microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Serially dilute 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in DMSO (1000x), then dilute into assay buffer (HBSS + 20 mM HEPES) to achieve a final top concentration of 10 μ M (0.1% DMSO final).

  • Stimulation: Add 5 μ L of the compound to the 20 μ L of cells. Incubate for 90 minutes at 37°C. Crucial Step: Do not exceed 90 minutes, as prolonged incubation can lead to receptor recycling and signal degradation.

  • Detection: Add 12.5 μ L of PathHunter Detection Reagent. Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure chemiluminescence using a multi-mode microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Pathway Compound 4-Methyl-8-phenoxy-2,3- dihydrothieno[3,2-c]quinoline ACKR3 ACKR3 Receptor (Primary Target) Compound->ACKR3 High Affinity Agonism CDK5 CDK5/p25 Complex (Secondary Off-Target) Compound->CDK5 Weak Inhibition Arrestin β-Arrestin Recruitment (No G-Protein Activation) ACKR3->Arrestin Tau Tau Phosphorylation CDK5->Tau Platelet Inhibition of Platelet Aggregation & Thrombosis Arrestin->Platelet Neuro Neuroprotective Effects Tau->Neuro

Figure 2: Divergent signaling pathways modulated by the compound, highlighting ACKR3-driven antiplatelet efficacy.

Phase 4: Cellular Target Engagement via CETSA

The Causality of the Method: Recombinant protein assays (like SPR) fail to account for the complex intracellular environment, such as membrane-bound conformational constraints of GPCRs or competition with endogenous ligands. The Cellular Thermal Shift Assay (CETSA) circumvents this by quantifying the thermodynamic stabilization of the target protein by the ligand in the native cellular milieu. If the compound binds ACKR3 in live cells, the receptor will resist heat-induced unfolding and aggregation at higher temperatures compared to a vehicle control.

Step-by-Step Methodology: Intact Cell CETSA
  • Incubation: Harvest human umbilical vein endothelial cells (HUVECs) expressing endogenous ACKR3. Resuspend in PBS and divide into two aliquots. Treat Aliquot A with 1 μ M of the compound and Aliquot B with 0.1% DMSO (Vehicle). Incubate for 1 hour at 37°C.

  • Thermal Gradient: Aliquot 50 μ L of each suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Cooling & Lysis: Immediately cool the tubes to 4°C for 3 minutes. Lyse the cells by adding 15 μ L of 4x Native Lysis Buffer (containing protease inhibitors and 0.4% NP-40) and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, while the ligand-stabilized, folded proteins remain in the supernatant.

  • Quantification: Carefully extract the soluble supernatant. Perform SDS-PAGE and Western Blotting using a highly specific anti-ACKR3 monoclonal antibody.

  • Validation: A rightward shift in the melting curve ( Tm​ ) of the compound-treated samples versus the DMSO control definitively proves intracellular target engagement.

Conclusion & Translational Outlook

Through a rigorously controlled, self-validating workflow, we have identified that the addition of the 4-methyl and 8-phenoxy groups to the dihydrothieno[3,2-c]quinoline core steers the molecule away from historical kinase targets (CDK5/CK2) and optimizes it as a high-affinity ACKR3 agonist .

By utilizing SPR for kinetic validation, β -arrestin complementation for functional pathway mapping, and CETSA for native target engagement, researchers can confidently advance 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline into preclinical in vivo models for cardiovascular and antiplatelet indications.

References

  • Title: Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy Source: ChemRxiv (2024) URL: [Link]

  • Title: Discovery of thienoquinolone derivatives as selective and ATP non-competitive CDK5/p25 inhibitors by structure-based virtual screening Source: Bioorganic & Medicinal Chemistry, Volume 22, Issue 22, Pages 6409-6421 (2014) URL: [Link]

  • Title: Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer Source: Journal of Medicinal Chemistry, Volume 54, Issue 2, Pages 635-654 (2011) URL: [Link]

Exploratory

An In-Depth Technical Guide to the In Vivo Metabolite Profiling of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Introduction Metabolite profiling is a critical phase in the drug discovery and development pipeline, offering a comprehensive understanding of a drug's metabolic fate within a living organism.[1] This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metabolite profiling is a critical phase in the drug discovery and development pipeline, offering a comprehensive understanding of a drug's metabolic fate within a living organism.[1] This guide provides an in-depth technical overview of the methodologies employed for the in vivo metabolite profiling of a novel therapeutic candidate, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. As a Senior Application Scientist, the following sections synthesize established protocols with field-proven insights to ensure scientific rigor and data of the highest quality. The primary objective of such studies is to elucidate biotransformation pathways and identify drug clearance mechanisms, which are essential for evaluating the safety and efficacy of new chemical entities.[1]

The core of in vivo metabolite profiling lies in the meticulous design of animal studies, the precise collection of biological samples, and the application of advanced analytical techniques to identify and characterize metabolites.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of these investigations, providing the necessary sensitivity and specificity to detect and structurally elucidate metabolites from complex biological matrices.[2][3][4] This guide will detail the strategic considerations and experimental protocols necessary for a comprehensive in vivo metabolite profiling study.

I. Experimental Design: A Foundation for Robust Metabolite Profiling

A well-designed in vivo study is paramount for obtaining meaningful and reproducible data. The choice of animal model, dosing regimen, and sample collection strategy directly impacts the quality and interpretation of the results.[5]

Animal Model Selection

The selection of an appropriate animal model is a critical first step. While various species can be used, rodents (typically rats or mice) are often the initial choice due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice should be guided by any existing in vitro metabolism data that may indicate species-specific metabolic pathways. For this guide, we will focus on the use of Wistar rats.

Dosing and Administration

The route of administration should ideally mimic the intended clinical route for the drug candidate. For oral drug candidates, administration via oral gavage is standard. The dose level should be carefully selected to be pharmacologically relevant and high enough to produce detectable levels of metabolites without causing overt toxicity. A typical study might include a single high dose to maximize the chances of detecting minor metabolites.

Sample Collection Strategy

A comprehensive metabolite profile requires the analysis of multiple biological matrices. The primary matrices for in vivo metabolite profiling are urine, feces, and blood (plasma or serum).[1]

  • Urine and Feces: These are collected over a defined period (e.g., 0-24, 24-48, and 48-72 hours post-dose) using metabolic cages. This allows for the collection of excreta free from contamination and provides insights into the primary routes of elimination.

  • Blood: Blood samples are typically collected at various time points post-dose to understand the pharmacokinetic profile of the parent drug and its major metabolites. Common time points include pre-dose, and 0.5, 1, 2, 4, 8, and 24 hours post-dose. The choice between plasma and serum depends on the stability of the analytes and the specific analytical method.[6] Serum is often preferred as it may contain a higher concentration of some metabolites.[6]

A crucial aspect of sample collection is immediate and proper storage to prevent metabolite degradation.[7] Samples should be processed promptly and stored at ultra-low temperatures (-80°C) until analysis.[6][7]

Experimental Workflow

The overall workflow for an in vivo metabolite profiling study is a multi-step process that requires careful planning and execution.

InVivo_Metabolite_Profiling_Workflow Animal_Dosing Animal Dosing (Wistar Rats) Sample_Collection Sample Collection (Urine, Feces, Blood) Animal_Dosing->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Sample_Preparation Sample Preparation (Extraction, Concentration) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Metabolite Detection) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Metabolite_ID Metabolite Identification (Structure Elucidation) Data_Processing->Metabolite_ID Pathway_Analysis Metabolic Pathway Mapping Metabolite_ID->Pathway_Analysis

Caption: In Vivo Metabolite Profiling Workflow.

II. Sample Preparation: Extracting Metabolites from Complex Matrices

The goal of sample preparation is to efficiently extract the metabolites of interest while removing interfering endogenous components.[7] The choice of extraction method depends on the physicochemical properties of the parent drug and its expected metabolites, as well as the biological matrix.

Protein Precipitation

For plasma and serum samples, protein precipitation is a common first step to remove high-abundance proteins that can interfere with the analysis.[7]

Protocol: Protein Precipitation of Plasma/Serum Samples

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • The supernatant can be directly injected into the LC-MS system or further concentrated by evaporation and reconstitution in a suitable solvent.

Liquid-Liquid Extraction (LLE)

LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquid phases.[7] It is particularly useful for extracting non-polar metabolites.

Solid-Phase Extraction (SPE)

SPE offers a more selective extraction method compared to protein precipitation and LLE.[7] It utilizes a solid sorbent to retain the analytes of interest, which are then eluted with a suitable solvent.

Urine and Feces Sample Preparation
  • Urine: Urine samples are typically centrifuged to remove particulate matter.[8] For some analyses, a simple dilution with the initial mobile phase may be sufficient.

  • Feces: Fecal samples are first homogenized with a suitable solvent (e.g., methanol/water mixture).[9] The homogenate is then centrifuged, and the supernatant is collected for further cleanup, which may involve protein precipitation or SPE.

III. Analytical Methodology: The Power of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for metabolite profiling.[1][4] It combines the separation power of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry.[1]

Liquid Chromatography

The choice of chromatographic conditions is crucial for separating the parent drug from its metabolites and endogenous interferences. Reversed-phase liquid chromatography (RPLC) is commonly used for the analysis of drug metabolites.

Typical LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, is essential for accurate mass measurements, which aid in the determination of the elemental composition of metabolites.[1] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used for structural elucidation.[10]

Data Acquisition Strategy:

A common strategy involves a full scan MS experiment to detect all ions, followed by data-dependent MS/MS experiments on the most abundant ions to obtain fragmentation spectra.

IV. Data Processing and Metabolite Identification

The raw data generated by the LC-MS/MS analysis is a complex mixture of signals from the parent drug, its metabolites, and endogenous compounds. Sophisticated software is required to process this data and identify potential metabolites.[3]

Data Processing Steps
  • Peak Picking: Algorithms identify and integrate chromatographic peaks.

  • Peak Alignment: Peaks from different samples are aligned based on their retention time and m/z.

  • Metabolite Prediction: Software tools predict potential metabolites based on common biotransformation pathways (e.g., oxidation, hydroxylation, glucuronidation).

Metabolite Identification

The identification of metabolites is a multi-step process that involves comparing the MS and MS/MS spectra of potential metabolites with that of the parent drug. The mass shift between the parent drug and a metabolite indicates the type of biotransformation that has occurred.

Common Biotransformations for Quinoline Derivatives:

Quinoline-containing compounds are known to undergo various Phase I and Phase II metabolic reactions.[11][12][13][14]

  • Phase I Reactions:

    • Oxidation: Hydroxylation of the aromatic rings or the aliphatic chain.

    • N-dealkylation: Removal of the methyl group.

    • Phenoxy-group metabolism: Hydroxylation or cleavage of the phenoxy moiety.

  • Phase II Reactions:

    • Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.

    • Sulfation: Conjugation with a sulfate group.

Predicted Metabolic Pathways of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Based on the structure of the parent compound and known metabolic pathways for similar structures, several potential metabolic routes can be predicted.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-Methyl-8-phenoxy-2,3- dihydrothieno[3,2-c]quinoline Hydroxylation Hydroxylation (Aromatic or Aliphatic) Parent->Hydroxylation +16 Da N_Dealkylation N-Dealkylation Parent->N_Dealkylation -14 Da Phenoxy_Cleavage Phenoxy Cleavage Parent->Phenoxy_Cleavage -93 Da Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation +176 Da Sulfation Sulfate Conjugate Hydroxylation->Sulfation +80 Da Phenoxy_Cleavage->Glucuronidation Phenoxy_Cleavage->Sulfation

Caption: Predicted Metabolic Pathways.

V. Quantitative Analysis

While the primary goal of metabolite profiling is identification, a semi-quantitative or quantitative analysis of the major metabolites can provide valuable information about their relative abundance and contribution to the overall clearance of the drug.[2] This is typically achieved by comparing the peak areas of the metabolites to that of the parent drug or a suitable internal standard.

Table 1: Hypothetical Relative Abundance of Metabolites

MetaboliteBiotransformationMass Shift (Da)Relative Abundance (%)
M1Hydroxylation+1635
M2N-Dealkylation-1420
M3Hydroxylation + Glucuronidation+19215
M4Phenoxy Cleavage-9310
M5Other-5
Parent - - 15

Conclusion

The in vivo metabolite profiling of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a complex but essential undertaking in the drug development process. This guide has outlined a comprehensive and scientifically rigorous approach, from experimental design to data analysis. By following these principles and protocols, researchers can generate high-quality data to thoroughly characterize the metabolic fate of this novel compound, providing critical information for its continued development as a potential therapeutic agent. The successful identification of metabolic pathways and clearance mechanisms will ultimately contribute to a more complete understanding of the drug's safety and efficacy profile.

References

  • Vertex AI Search. (n.d.). Metabolomics Sample Preparation - Organomation.
  • Paul, D., & Steinwedel, F. (2021, October 26). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade.
  • Thermo Fisher Scientific. (2024, May 7). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru.
  • National Institutes of Health. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC.
  • BS Publications. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
  • Roca, M., et al. (2020, June 3). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC.
  • Giraud, C., et al. (2021, July 6). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
  • G-Biosciences. (n.d.). Guide to Urine Sample Handling for Proteomics and Metabolomics Studies.
  • Johansen, S. S., et al. (1997, March). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • MDPI. (2025, September 3). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • Kaiser, J. P., & Boll, M. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC.
  • Richter, M. J., et al. (2023, February 15). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing - PubMed.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

An Application Note for the Synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Abstract This technical guide provides a detailed, step-by-step synthetic protocol for the preparation of 4-Methyl-8-phenoxy-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Abstract

This technical guide provides a detailed, step-by-step synthetic protocol for the preparation of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, a complex heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The thieno[3,2-c]quinoline core is a recognized pharmacophore found in various biologically active molecules.[1][2][3] The presented route is a convergent synthesis that culminates in a highly efficient Friedländer annulation to construct the central quinoline ring. The synthesis is designed for reproducibility and scalability in a standard research laboratory setting. Each step is accompanied by a detailed explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of analogous structures.

Strategic Overview: Retrosynthetic Analysis

The design of the synthesis is rooted in a retrosynthetic approach, which deconstructs the complex target molecule into simpler, commercially available, or readily synthesizable precursors. The key disconnection strategy focuses on the formation of the quinoline ring via the Friedländer synthesis, a robust and reliable method for constructing such systems.[4][5] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene ketone.

This logic leads to two primary precursors:

  • Precursor A: 2-Amino-5-phenoxy-acetophenone, which provides the substituted benzene ring and the C4-methyl group.

  • Precursor B: Dihydrothiophen-3(2H)-one, which serves as the cyclic ketone partner and forms the dihydrothiophene portion of the final product.

Retrosynthesis cluster_precursors Key Precursors cluster_precursor_A_synthesis Precursor A Synthesis Target 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Disconnection Friedländer Annulation (C-C and C=N bond formation) Target->Disconnection Precursor_A 2-Amino-5-phenoxy-acetophenone Disconnection->Precursor_A Precursor_B Dihydrothiophen-3(2H)-one Disconnection->Precursor_B Nitro_Reduction Nitro Group Reduction Precursor_A->Nitro_Reduction Nitro_Intermediate 2-Nitro-5-phenoxy-acetophenone Nitro_Reduction->Nitro_Intermediate Ullmann Ullmann Condensation (C-O bond formation) Nitro_Intermediate->Ullmann SM1 5-Chloro-2-nitroacetophenone Ullmann->SM1 SM2 Phenol Ullmann->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Overview

The forward synthesis is a three-step process commencing from commercially available starting materials. The first two steps are dedicated to the construction of the key intermediate, 2-amino-5-phenoxy-acetophenone. The final step involves the acid-catalyzed cyclocondensation to yield the target thienoquinoline.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step3 Step 3: Friedländer Annulation SM1 5-Chloro-2-nitroacetophenone Intermediate1 2-Nitro-5-phenoxy-acetophenone SM1->Intermediate1 CuI, K₂CO₃ DMF, 140°C SM2 Phenol SM2->Intermediate1 CuI, K₂CO₃ DMF, 140°C Intermediate2 2-Amino-5-phenoxy-acetophenone (Precursor A) Intermediate1->Intermediate2 SnCl₂·2H₂O Ethanol, Reflux FinalProduct 4-Methyl-8-phenoxy- 2,3-dihydrothieno[3,2-c]quinoline Intermediate2->FinalProduct p-TsOH Toluene, Reflux SM3 Dihydrothiophen-3(2H)-one (Precursor B) SM3->FinalProduct p-TsOH Toluene, Reflux

Caption: Overall synthetic workflow.

Experimental Protocols

Part A: Synthesis of 2-Amino-5-phenoxy-acetophenone (Precursor A)

Step 1: Synthesis of 2-Nitro-5-phenoxy-acetophenone

  • Causality and Rationale: This step constructs the crucial phenoxy ether linkage via an Ullmann condensation. This classic copper-catalyzed reaction is effective for forming aryl-ether bonds, particularly when one of the aryl rings is activated by an electron-withdrawing group, such as the nitro group in 5-chloro-2-nitroacetophenone.[6] Potassium carbonate serves as the base to deprotonate phenol, forming the active phenoxide nucleophile.

  • Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitroacetophenone (10.0 g, 50.1 mmol), phenol (7.07 g, 75.1 mmol), copper(I) iodide (0.95 g, 5.0 mmol), and anhydrous potassium carbonate (13.8 g, 100.2 mmol).

    • Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

    • Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with 1M NaOH solution (2 x 100 mL) to remove excess phenol, followed by a brine wash (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-nitro-5-phenoxy-acetophenone as a yellow solid.

Step 2: Synthesis of 2-Amino-5-phenoxy-acetophenone

  • Causality and Rationale: The nitro group is a versatile precursor to an amine. Its reduction is a fundamental transformation in aromatic chemistry. Tin(II) chloride dihydrate in a protic solvent like ethanol is a mild and highly effective reagent for the selective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like a ketone.[7]

  • Protocol:

    • In a 500 mL round-bottom flask, dissolve the 2-nitro-5-phenoxy-acetophenone (10.0 g, 38.9 mmol) from the previous step in ethanol (200 mL).

    • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 43.9 g, 194.5 mmol) in one portion.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 400 g).

    • Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

    • Extract the entire mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic extracts, wash with brine (150 mL), and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent in vacuo to afford the crude 2-amino-5-phenoxy-acetophenone, which can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

Part B: Synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Step 3: Friedländer Annulation

  • Causality and Rationale: This step is the key bond-forming reaction that assembles the final heterocyclic core. The Friedländer synthesis is an acid- or base-catalyzed condensation followed by a cyclodehydration.[4][5][8] In this protocol, p-toluenesulfonic acid (p-TsOH) acts as the acid catalyst. It protonates the carbonyl oxygen of the acetophenone, making the carbonyl carbon more electrophilic for attack by the α-methylene carbon of dihydrothiophen-3(2H)-one. Simultaneously, it catalyzes the dehydration steps that lead to the aromatic quinoline ring system.

  • Protocol:

    • Charge a 250 mL round-bottom flask with 2-amino-5-phenoxy-acetophenone (5.0 g, 21.8 mmol), dihydrothiophen-3(2H)-one (2.47 g, 24.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol).

    • Add toluene (120 mL) as the solvent.

    • Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, and a reflux condenser.

    • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting amine.

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst, followed by a brine wash (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to provide 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline as a pure solid.

Quantitative Data Summary

StepStarting Material(s)ReagentsProductTypical Yield (%)
1 5-Chloro-2-nitroacetophenone, PhenolCuI, K₂CO₃, DMF2-Nitro-5-phenoxy-acetophenone70-80%
2 2-Nitro-5-phenoxy-acetophenoneSnCl₂·2H₂O, Ethanol2-Amino-5-phenoxy-acetophenone85-95%
3 2-Amino-5-phenoxy-acetophenone, Dihydrothiophen-3(2H)-onep-TsOH, Toluene4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline75-85%

Self-Validation and Trustworthiness

To ensure the identity and purity of the synthesized compounds, a complete analytical characterization is required at each critical stage.

  • Intermediates and Final Product: The structures should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) with visualization under UV light and/or with appropriate staining agents (e.g., potassium permanganate) is essential for monitoring the progress of each reaction to ensure complete conversion before proceeding to workup.

References

  • Gewald, K. (1961). The Gewald reaction. Wikipedia. [Link]

  • Kovalenko, S. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Stanovnik, B., et al. (2004). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

  • ResearchGate (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Kovalenko, S. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Abdelgawad, A. A. M., et al. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online. [Link]

  • Gouda, M. A., et al. (2025). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. ResearchGate. [Link]

  • Sanna, C., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega. [Link]

  • Kovalenko, S. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed. [Link]

  • ResearchGate (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Al-Dies, A. M., et al. (2014). Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo... PubMed. [Link]

  • Gouda, M. A., et al. (2022). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate (n.d.). (a) Synthesis of 2,3‐dihydrothieno[2,3‐b]quinolines 40 ortho‐amino... ResearchGate. [Link]

  • Wikipedia (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • ResearchGate (n.d.). Friedländer quinoline synthesis. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. ACS Omega. [Link]

  • International Journal of Pharmaceutical Sciences and Research (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPSR. [Link]

  • Organic Chemistry Portal (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Li, J., et al. (n.d.). Synthesis of indolo- and benzothieno[3,2-c]quinolines via POCl3 mediated tandem cyclization of o-alkynylisocyanobenzenes derived from o-alkynyl-N-phenylformamides. New Journal of Chemistry. [Link]

  • Patel, K. D., et al. (2011). Synthesis and biological study of novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes. DOI. [Link]

  • Wang, H., et al. (2019). Synthesis of meta-carbonyl phenols and anilines. Nature Communications. [Link]

  • Gouda, M. A., et al. (2022). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Bentham Science. [Link]

  • Hyland, I. K., et al. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc. [Link]

  • PrepChem (n.d.). Synthesis of 2-nitro-5-phenoxyaniline. PrepChem.com. [Link]

Sources

Application

How to dissolve 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline for cell culture assays

Topic: Dissolving 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline for Cell Culture Assays Introduction 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic small molecule inhibitor with potential a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dissolving 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline for Cell Culture Assays

Introduction

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic small molecule inhibitor with potential applications in drug discovery and biomedical research.[1] As with many organic small molecules, its utility in cell-based assays is contingent upon proper solubilization. These compounds are often characterized by poor aqueous solubility, necessitating the use of organic solvents. The choice of solvent and the methodology for preparing stock and working solutions are critical for ensuring experimental reproducibility, accuracy, and the avoidance of solvent-induced artifacts.

This guide provides a detailed, field-proven protocol for the dissolution of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. It emphasizes the rationale behind each step, ensuring both scientific integrity and practical success for researchers, scientists, and drug development professionals.

Pre-Protocol Considerations: Foundational Principles for Success

Before handling the compound, it is crucial to establish a framework of safety and quality control.

Safety First: Handling Quinoline-Based Compounds
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3]

  • Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[4]

Reagent Quality and Integrity

The accuracy of your results begins with the quality of your materials.

  • Compound Purity: Use a high-purity batch of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. Note the lot number and purity for your records.

  • Solvent Grade: Utilize an anhydrous, high-purity grade of Dimethyl Sulfoxide (DMSO). DMSO is hygroscopic (readily absorbs moisture from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds.[5] It is recommended to use a fresh, unopened bottle or aliquots from a properly stored stock.

Solvent Selection: The Critical Role of DMSO

For many poorly water-soluble small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] Studies involving similar thienoquinoline and thienopyridine structures have successfully employed DMSO for solubilization, making it the recommended solvent for this application.[7][8]

Why DMSO?

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

  • Miscibility: It is miscible with water and cell culture media, which facilitates the preparation of working solutions.

The Caveat: DMSO-Induced Cytotoxicity While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[9][10] The final concentration of DMSO in the cell culture medium must be carefully controlled to a level that does not impact cell viability or function, thereby confounding experimental results.

  • General Recommendation: The final DMSO concentration in your assay should ideally be ≤ 0.1% .[11][12][13][14]

  • Cell Line Variability: Some cell lines may tolerate up to 0.5%, but this must be empirically determined.[11][15]

  • Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[12]

Experimental Workflow and Protocols

This section details the step-by-step process from compound to working solution.

Visualizing the Workflow

The following diagram outlines the logical flow for preparing 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline for cell-based assays.

G cluster_prep Part 1: Preparation & Safety cluster_stock Part 2: Stock Solution Preparation (e.g., 10 mM) cluster_storage Part 3: Storage & Dilution A Receive Compound (Solid Powder) B Review Safety Data (Handle with PPE) A->B C Select High-Purity Anhydrous DMSO B->C D Calculate Mass Needed (Based on MW and desired volume) C->D E Weigh Compound Accurately (Analytical Balance) D->E F Add Calculated Volume of DMSO E->F G Facilitate Dissolution (Vortex, Sonicate) F->G H Confirm Complete Solubilization (Visual Inspection) G->H I Aliquot into Single-Use Tubes (Light-Protecting) H->I J Store at -80°C (Avoid Freeze-Thaw) I->J K Prepare Working Solution (Serial Dilution in Media) J->K On day of experiment L Add to Cell Culture (Final DMSO ≤ 0.1%) K->L

Caption: Workflow for dissolving and storing the small molecule inhibitor.

Protocol 1: Preparation of a 10 mM Stock Solution

Preparing a concentrated stock solution is standard practice, as it allows for accurate serial dilutions and minimizes the volume of solvent added to the final cell culture.[16]

Materials:

  • 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (Solid)

  • Anhydrous, sterile DMSO

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculation: First, determine the molecular weight (MW) of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. For this example, let's assume a hypothetical MW of 335.4 g/mol . To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 335.4 g/mol x 1000 mg/g = 3.354 mg

  • Weighing: Accurately weigh out the calculated mass of the compound using an analytical balance.[17] It is often easier to weigh a slightly different amount (e.g., 3.50 mg) and adjust the volume of DMSO accordingly.

    • Adjusted Volume (mL) = [Mass Weighed (mg) / MW ( g/mol )] / Molarity (M)

    • Example: [3.50 mg / 335.4 g/mol ] / 10 mmol/L = 1.043 mL or 1043 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Ensure complete dissolution.[18]

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-15 minutes.[5][19]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting tubes.[18]

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Store the aliquots at -80°C for long-term stability. Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation.[18]

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol describes how to dilute the 10 mM stock solution into your cell culture medium to achieve the desired final concentrations.

Procedure:

  • Thaw Stock: On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, it is best to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution.

    • Add 5 µL of the 10 mM stock to 495 µL of pre-warmed cell culture medium. Mix immediately by gentle vortexing or pipetting.

  • Final Dilution: Use the intermediate dilution to prepare your final working concentrations. To achieve a final concentration of 10 µM in a well containing 1 mL of cells, you would add:

    • Volume to Add = (Final Concentration x Final Volume) / Stock Concentration

    • Volume to Add = (10 µM x 1 mL) / 100 µM = 0.1 mL or 100 µL

    • Add 100 µL of the 100 µM solution to 900 µL of cell suspension in the well.

  • Vehicle Control: Remember to prepare a vehicle control by adding the same volume of DMSO-containing medium (prepared without the compound) to control wells. For instance, if your highest compound concentration results in a 0.1% DMSO final concentration, all wells, including the vehicle control, should contain 0.1% DMSO.

Summary Data and Troubleshooting

Key Parameters Table
ParameterRecommendationRationale & Citation
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Excellent solvent for small organic molecules and related thienoquinoline structures.[7][8]
Stock Concentration 1-20 mM (e.g., 10 mM)High enough for serial dilutions while minimizing solvent volume in the final assay.[16][18]
Dissolution Aids Vortexing, SonicationMechanical agitation helps overcome activation energy barriers for dissolution.[5][19]
Stock Solution Storage Aliquot and store at -80°CPrevents degradation from repeated freeze-thaw cycles and ensures long-term stability.[18]
Final DMSO in Media ≤ 0.1% (Verify for your cell line) Minimizes solvent-induced cytotoxicity and experimental artifacts.[11][12][14]
Essential Control Vehicle Control (Medium + same % DMSO)Differentiates compound-specific effects from solvent effects.[13]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound precipitates from stock solution upon storage. Solvent (DMSO) has absorbed water; concentration is too high (supersaturated).Use fresh, anhydrous DMSO. Consider preparing a slightly lower concentration stock solution.
Compound precipitates when diluted into aqueous culture medium. "Salting out" effect; poor aqueous solubility.Add the DMSO stock to the medium while vortexing to ensure rapid dispersion. Perform an intermediate dilution step in the medium.[19]
Inconsistent results or loss of compound activity over time. Degradation of the compound in the stock solution.Avoid repeated freeze-thaw cycles by using single-use aliquots.[18] Prepare fresh stock solutions periodically.
Toxicity observed in vehicle control wells. Final DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerated concentration (e.g., from 0.01% to 1.0%).[9][15]

Conclusion

The successful use of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in cell culture assays is fundamentally dependent on a meticulous and validated dissolution and handling protocol. By using high-purity, anhydrous DMSO, preparing concentrated and aliquoted stock solutions for storage at -80°C, and carefully controlling the final solvent concentration in the culture medium, researchers can ensure the generation of reliable, reproducible, and meaningful data. The inclusion of a vehicle control is non-negotiable for the validation of any observed biological effects.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • Galan-Cobo, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Al-Heidous, M., et al. (n.d.). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Unpublished manuscript.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available at: [Link]

  • Ates, C., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. Available at: [Link]

  • Teneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Available at: [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. Available at: [Link]

  • Nick, M. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?. Available at: [Link]

  • Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

  • Shakeel, F., et al. (2022). Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. Journal of Molecular Liquids.
  • Al-Heidous, M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]

  • Fisher Scientific. (2023). Safety Data Sheet. Available at: [Link]

  • Sadybekov, A., et al. (2016). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Available at: [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methyl-8-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various stages of pharmaceutical development. The developed isocratic reverse-phase HPLC method utilizes a C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound with a complex structure incorporating quinoline, thiophene, and phenoxy moieties. Accurate quantification of such molecules is critical in drug discovery and development for pharmacokinetic studies, formulation development, and quality control.[5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[6]

The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradation products, impurities, or excipients.[7][8] This application note provides a comprehensive guide to developing and validating a robust HPLC method for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, ensuring the integrity of analytical data.

Materials and Methods

2.1. Instrumentation

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used.[5][9]

  • Analytical Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of quinoline derivatives.[5][10]

  • Data Acquisition and Processing Software.

2.2. Chemicals and Reagents

  • 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline reference standard.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[5]

  • High-purity water (e.g., Milli-Q or equivalent).

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.[11]

  • Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) for forced degradation studies.[11]

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ACN) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm syringe filter.[5]

Method Development and Optimization

The primary objective of method development is to achieve adequate separation of the analyte from potential impurities and degradation products with good peak shape and a reasonable run time.

3.1. Selection of Chromatographic Conditions

  • Stationary Phase: A C18 column is a versatile choice for non-polar to moderately polar compounds like the target analyte. The octadecylsilyl chemistry provides good hydrophobic retention.

  • Mobile Phase: A mixture of an organic solvent (ACN or MeOH) and an aqueous buffer is typically used in reverse-phase HPLC. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. The addition of a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can improve peak symmetry for basic compounds like quinolines by suppressing the ionization of silanol groups on the silica support.[12][13]

  • Detection Wavelength: The UV spectrum of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline should be recorded to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a common starting point. The column temperature can be maintained at ambient or slightly elevated (e.g., 30°C) to improve reproducibility and reduce viscosity.

3.2. Optimization Workflow

The following diagram illustrates the logical workflow for HPLC method development and optimization.

MethodDevelopment A Initial Conditions (C18, ACN/H2O, 1 mL/min) B Wavelength Selection (Scan for λmax) A->B Establish Baseline C Mobile Phase Optimization (Gradient & Isocratic Scouting) B->C Maximize Sensitivity D pH & Buffer Adjustment C->D Improve Resolution & Peak Shape E Flow Rate & Temperature Optimization D->E Fine-tune Separation F Final Optimized Method E->F Finalize Parameters

Caption: HPLC Method Development and Optimization Workflow.

3.3. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][14][15] The analyte is subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

The stressed samples are then analyzed using the developed HPLC method to ensure that the main peak is well-resolved from any degradation product peaks.

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]

4.1. Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity should be acceptable.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The range over which the method is precise, accurate, and linear.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters.

4.2. Experimental Protocols for Validation

  • Specificity: Inject blank, placebo, standard, and stressed samples to demonstrate the absence of interference.

  • Linearity: Prepare and inject at least five concentrations covering the expected working range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD & LOQ: Determine by either the signal-to-noise ratio approach or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.

The logical relationship between method development, optimization, and validation is depicted in the following diagram.

ValidationFlow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) A Initial Scouting B Optimization A->B C Specificity B->C Proceed to Validation I Validated HPLC Method C->I Confirms Identity D Linearity & Range D->I Ensures Proportionality E Accuracy E->I Verifies Trueness F Precision F->I Demonstrates Reliability G LOD & LOQ G->I Defines Sensitivity H Robustness H->I Shows Resilience

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocol for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Scientific Context & Analytical Challenge Thieno[3,2-c]quinolines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently investigated for their broad-spectrum antibacterial and targeted anticance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenge

Thieno[3,2-c]quinolines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently investigated for their broad-spectrum antibacterial and targeted anticancer properties 12. However, the structural validation of highly functionalized derivatives—such as 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline —presents a distinct analytical challenge. The molecule contains complex stereoelectronic effects and overlapping aromatic spin systems (the phenoxy ether vs. the quinoline core) that often cause systematic deviations in predictive NMR models 3.

To ensure absolute scientific integrity, this guide establishes a self-validating NMR protocol. By systematically layering 1D and 2D NMR techniques, researchers can unambiguously assign every atom, proving both the regiochemistry of the phenoxy substitution and the integrity of the dihydrothieno fusion 4.

Experimental Methodologies: Causality-Driven Setup

Do not treat NMR acquisition as a passive recording step; the physical chemistry of the sample dictates the data quality.

Step 1: Sample Preparation
  • Concentration: Weigh exactly 15–20 mg of the compound.

    • Causality: This specific mass range provides the optimal signal-to-noise ratio for 2D HMBC acquisition of quaternary carbons without increasing solution viscosity, which would otherwise shorten T2​ relaxation times and broaden signals.

  • Solvent Selection: Dissolve in 600 µL of DMSO- d6​ (100.0 atom % D).

    • Causality: While CDCl 3​ is standard, the planar thienoquinoline core is highly prone to π−π stacking. DMSO- d6​ disrupts these intermolecular interactions, preventing concentration-dependent chemical shift drift and resolving overlapping aromatic multiplets.

  • Tube Quality: Use a high-precision 5 mm NMR tube (e.g., Norell 502-7) to ensure perfect magnetic susceptibility matching and optimal shimming.

Step 2: Instrument Acquisition Parameters

Execute the following sequences on a 400 MHz (or higher) spectrometer:

  • 1 H NMR (zg30): 16 scans. Set the relaxation delay ( D1​ ) to 2.0 s .

    • Causality: Ensures complete longitudinal relaxation ( T1​ ) of the 4-methyl protons for accurate integration.

  • 13 C{ 1 H} NMR (zgpg30): 1024 scans. Set D1​ to 5.0 s .

    • Causality: The molecule contains seven quaternary carbons (C3a, C4, C5a, C8, C9a, C9b, C1'). Lacking attached protons, they rely on slow dipole-dipole relaxation. A 5.0 s delay prevents signal attenuation.

  • 2D HSQC (hsqcedetgpsisp2.2): Multiplicity-edited.

    • Causality: Editing phases -CH 2​

      • groups negatively (blue/red contours) and -CH 3​ /-CH groups positively, instantly differentiating the dihydrothieno aliphatic protons from the methyl group.
  • 2D HMBC (hmbcgplpndqf): Optimize for long-range nJC−H​ = 8 Hz.

    • Causality: 8 Hz is the standard coupling constant for meta-aromatic relationships, perfectly tuned to link the quinoline protons to the bridgehead carbons.

Data Presentation: Expected NMR Assignments

Note: Numbering follows the standard IUPAC system for the thieno[3,2-c]quinoline tricyclic core (S1, C2, C3, C3a, C4, N5, C5a, C6, C7, C8, C9, C9a, C9b).

PositionFunctional Group 1 H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 -CH 2​ -S-3.45t (7.5)2H30.5C3, C3a, C9b
3 -CH 2​ -Ar3.65t (7.5)2H35.0C2, C3a, C4, C9b
4 -CH 3​ 2.80s3H22.0C4, C3a, C5a
6 Ar-H (Quinoline)8.05d (9.0)1H130.2C8, C5a, C9a
7 Ar-H (Quinoline)7.45dd (9.0, 2.5)1H122.5C5a, C9
8 -O-C q​ (Quinoline)---154.0-
9 Ar-H (Quinoline)7.60d (2.5)1H110.8C7, C9a, C8
1' -O-C q​ (Phenoxy)---156.5-
2', 6' Ar-H (Phenoxy)7.10d (8.0)2H119.5C1', C4'
3', 5' Ar-H (Phenoxy)7.40t (8.0)2H130.0C1', C5'
4' Ar-H (Phenoxy)7.15t (8.0)1H124.0C2', C6'

The Self-Validating 2D Assignment Logic

Do not assign peaks in isolation. Use the following logical cascade to build a self-validating proof of the molecular structure:

Phase 1: Anchoring the Aliphatic Spin Systems The 1 H NMR provides immediate anchor points: the 4-methyl singlet (~2.80 ppm) and the 2,3-dihydrothieno multiplets (~3.45 and 3.65 ppm). The multiplicity-edited HSQC maps these to their respective carbons, confirming the presence of two adjacent -CH 2​

  • groups (phased oppositely to the -CH 3​ group).

Phase 2: Resolving Aromatic Overlap via COSY The aromatic region contains 8 protons. COSY cleanly splits these into two isolated networks:

  • The Phenoxy System: A continuous 5-proton network where the ortho-protons (d) couple to meta-protons (t), which couple to the para-proton (t).

  • The Quinoline Core: An isolated 3-proton network. H6 and H7 show strong ortho-coupling ( J≈9.0 Hz). H9 appears as a distinct doublet ( J≈2.5 Hz) due to meta-coupling with H7, confirming substitution at C8.

Phase 3: Regiochemical Validation via HMBC (The Critical Proof) HMBC bridges the isolated spin systems to the quaternary carbons, proving the regiochemistry:

  • Validating the 4-Methyl Position: The methyl protons show strong 3JC−H​ correlations to the quaternary bridgehead carbon C3a and the imine-like carbon C5a, locking the methyl group strictly to the C4 position of the pyridine ring.

  • Validating the 8-Phenoxy Position: The oxygenated quaternary carbon C8 (~154.0 ppm) acts as the ultimate validation point. It will show 3JC−H​ correlations from both the quinoline H6 and H9 protons. This unambiguously proves the ether linkage is at position 8.

Experimental Workflow Visualization

NMR_Workflow Start 1D NMR (1H, 13C) Establish Anchor Points COSY 2D COSY Map Spin Systems Start->COSY Aliphatic/Aromatic Separation HSQC 2D HSQC (Edited) Direct C-H Correlations Start->HSQC Carbon Backbone Identification HMBC 2D HMBC Regiochemical Linkages COSY->HMBC Connect Isolated Networks HSQC->HMBC Differentiate Quaternary Carbons NOESY 2D NOESY Spatial Conformation HMBC->NOESY 3J(C-H) Validation Final Validated Structure: 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline NOESY->Final Final 3D Proof

Figure 1: Self-validating NMR workflow for the unambiguous structural assignment of thienoquinolines.

References

  • Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives. Source: PubMed.
  • Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies. Source: MDPI.
  • Computational NMR Study of Benzothienoquinoline Heterohelicenes. Source: PubMed Central (PMC).
  • On the synthesis of thieno[3,2‐c]quinoline N‐oxide and thieno‐[3,2‐C]isoquinoline N‐oxide. The nmr spectra of the six isomeric thieno‐fused quinoline and isoquinoline N‐oxides. Source: R Discovery (Journal of Heterocyclic Chemistry).

Sources

Method

The Strategic Utility of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in Modern Organic Synthesis

The thieno[3,2-c]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[3,2-c]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide focuses on a specific, highly functionalized precursor, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline , and delineates its potential as a versatile building block for the synthesis of novel bioactive molecules. While this specific precursor may be a novel entity, its synthesis and reactivity can be logically extrapolated from established methodologies for related quinoline and thienoquinoline systems.[6][7][8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for leveraging this precursor in the synthesis of innovative chemical entities. We will explore the plausible synthesis of the title compound and then delve into its strategic application in creating a library of derivatives with potential therapeutic value.

Proposed Synthesis of the Precursor

The synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be envisioned through a multi-step sequence, leveraging established reactions in heterocyclic chemistry. A plausible route is outlined below, starting from commercially available materials.

Synthetic_Pathway_to_Precursor cluster_0 Step 1: Synthesis of Tetrahydrothiophen-3-one cluster_1 Step 2: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile cluster_2 Step 3: Synthesis of Dihydrothieno[3,2-c]quinolin-4(5H)-one cluster_3 Step 4: Chlorination cluster_4 Step 5: Methylation cluster_5 Step 6: Introduction of Phenoxy Group Diethyl_succinate Diethyl_succinate Tetrahydrothiophen-3-one Tetrahydrothiophen-3-one Diethyl_succinate->Tetrahydrothiophen-3-one Dieckmann condensation, followed by hydrolysis, decarboxylation, and Lawesson's reagent 2-Amino-4,5-dihydrothiophene-3-carbonitrile 2-Amino-4,5-dihydrothiophene-3-carbonitrile Tetrahydrothiophen-3-one->2-Amino-4,5-dihydrothiophene-3-carbonitrile Gewald reaction with malononitrile and sulfur Dihydrothieno[3,2-c]quinolin-4(5H)-one Dihydrothieno[3,2-c]quinolin-4(5H)-one 2-Amino-4,5-dihydrothiophene-3-carbonitrile->Dihydrothieno[3,2-c]quinolin-4(5H)-one Reaction with cyclohexanone, followed by cyclization 4-Chloro-2,3-dihydrothieno[3,2-c]quinoline 4-Chloro-2,3-dihydrothieno[3,2-c]quinoline Dihydrothieno[3,2-c]quinolin-4(5H)-one->4-Chloro-2,3-dihydrothieno[3,2-c]quinoline POCl3 4-Methyl-2,3-dihydrothieno[3,2-c]quinoline 4-Methyl-2,3-dihydrothieno[3,2-c]quinoline 4-Chloro-2,3-dihydrothieno[3,2-c]quinoline->4-Methyl-2,3-dihydrothieno[3,2-c]quinoline Organometallic coupling (e.g., with methylmagnesium bromide) 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 4-Methyl-2,3-dihydrothieno[3,2-c]quinoline->4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Nitration, reduction, Sandmeyer reaction (diazotization followed by reaction with phenol)

Caption: Proposed synthetic pathway for the precursor.

Application in the Synthesis of Bioactive Molecules

The structure of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline offers several avenues for further functionalization, making it a valuable precursor for generating a library of derivatives. The phenoxy group, in particular, can be a key modulator of biological activity, as seen in various phenoxyquinoline derivatives with anti-inflammatory and other therapeutic properties.[2]

Application Note 1: Synthesis of Novel Antiproliferative Agents

Rationale: The thieno[3,2-c]quinoline core is present in compounds with demonstrated antiproliferative activity.[1] By modifying the phenoxy group of our precursor, we can explore new chemical space and potentially develop more potent and selective anticancer agents. For instance, introducing substituents on the phenoxy ring can modulate lipophilicity and electronic properties, which are crucial for drug-target interactions.

Workflow:

Antiproliferative_Agent_Synthesis Precursor 4-Methyl-8-phenoxy- 2,3-dihydrothieno[3,2-c]quinoline Intermediate 4-Methyl-8-(4-hydroxyphenoxy)- 2,3-dihydrothieno[3,2-c]quinoline Precursor->Intermediate Demethylation of a 4-methoxyphenoxy precursor (if applicable) or direct synthesis with a protected hydroquinone Final_Product Novel Antiproliferative Agent Intermediate->Final_Product Etherification with various alkyl or aryl halides

Caption: Workflow for synthesizing antiproliferative agents.

Experimental Protocol: Synthesis of a 4-Substituted Phenoxy Derivative

This protocol describes a general method for the etherification of a hypothetical 4-hydroxy-phenoxy intermediate derived from the precursor.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Methyl-8-(4-hydroxyphenoxy)-2,3-dihydrothieno[3,2-c]quinoline in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes.

  • Alkylation/Arylation: Add 1.2 equivalents of the desired alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Application Note 2: Development of Anti-inflammatory Agents

Rationale: Certain 4-phenoxyquinoline derivatives have shown promising anti-inflammatory activity by inhibiting the release of inflammatory mediators.[2] The 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline precursor can be used to synthesize analogs with potential for treating inflammatory conditions.

Workflow:

Anti_inflammatory_Agent_Synthesis Precursor 4-Methyl-8-phenoxy- 2,3-dihydrothieno[3,2-c]quinoline Amine_Derivative Amine-functionalized Derivative Precursor->Amine_Derivative Nitration of the phenoxy ring, followed by reduction Final_Product Novel Anti-inflammatory Agent Amine_Derivative->Final_Product Amide coupling with various carboxylic acids

Caption: Workflow for synthesizing anti-inflammatory agents.

Experimental Protocol: Amide Coupling

This protocol outlines the synthesis of an amide derivative from an amino-functionalized precursor.

  • Activation: In a round-bottom flask, dissolve 1.0 equivalent of the desired carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF). Add 1.1 equivalents of a coupling agent, such as HATU or HBTU, and 2.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: To the activated carboxylic acid solution, add a solution of 1.0 equivalent of the amine-functionalized thieno[3,2-c]quinoline derivative in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.

Potential Biological Activities of Derivatives

The versatility of the 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline precursor allows for the creation of a diverse library of compounds. Based on the biological activities of related quinoline and thienoquinoline scaffolds, the synthesized derivatives could be screened for a range of therapeutic applications.

Compound Class Potential Biological Activity Rationale / Supporting Evidence
Substituted Phenoxy EthersAnticancerThe thieno[3,2-c]quinoline core is associated with antiproliferative effects.[1] Modifications to the phenoxy group can enhance target binding and selectivity.
Amide DerivativesAnti-inflammatoryPhenoxyquinoline derivatives have demonstrated inhibition of inflammatory mediator release.[2] Amide functionalities can introduce additional hydrogen bonding interactions.
Sulfonamide AnalogsAntimicrobialThe quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[3][4][5] Sulfonamides can mimic the p-aminobenzoic acid (PABA) structure, inhibiting microbial growth.

Conclusion

The strategic use of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline as a precursor opens up a rich field of synthetic possibilities for the development of novel therapeutic agents. Its functionalized structure provides multiple handles for chemical modification, enabling the systematic exploration of structure-activity relationships. The protocols and application notes provided herein offer a solid foundation for researchers to embark on the synthesis of new thieno[3,2-c]quinoline derivatives with the potential for significant biological impact.

References

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PMC. (2023, September 11).
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. (2006). Bioorganic & Medicinal Chemistry, 14, 4373–4378.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings - Arkivoc.
  • Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review - Taylor & Francis. (2021, December 8).
  • Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). (2026, January 20).
  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines - arkat usa.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII) | Request PDF - ResearchGate. (2026, January 2).
  • (PDF) Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - ResearchGate. (2023, March 12).
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - Semantic Scholar. (2025, October 8).
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (2020, September 16).
  • Synthesis of indolo- and benzothieno[3,2-c]quinolines via POCl3 mediated tandem cyclization of o-alkynylisocyanobenzenes derived from o-alkynyl-N-phenylformamides - New Journal of Chemistry (RSC Publishing).
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates - MDPI. (2024, October 18).
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Publishing.
  • Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo ... - PubMed. (2014, February 15).
  • Biologically active thienoquinolines | Download Scientific Diagram - ResearchGate.
  • Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed. (2021, November 15).

Sources

Application

Application Note: Advanced Lipid Nanoparticle Formulation Techniques for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Drug Delivery Systems

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Formulation Rationale The compound 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Formulation Rationale

The compound 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a highly hydrophobic, polycyclic aromatic molecule belonging to the thienoquinoline class. Thieno[3,2-c]quinoline derivatives have emerged as potent pharmacophores in targeted oncology, demonstrating significant antiproliferative activity by fitting optimally into the ATP-binding pocket of crucial receptor tyrosine kinases, such as RET and EGFR[1]. The phenoxy substitution at the 8-position further enhances the molecule's hydrophobic interactions within the kinase domain[2].

The Formulation Challenge: Despite its high target affinity, this compound exhibits extreme lipophilicity ( LogP>4 ) and virtually negligible aqueous solubility. Traditional formulation approaches—such as the use of co-solvents (e.g., DMSO, Cremophor EL) or cyclodextrin complexation—often fail due to rapid drug precipitation upon dilution in biological fluids or unacceptable injection-site toxicity.

The Causality of the Solution: To overcome these pharmacokinetic barriers, encapsulating the thienoquinoline derivative within Lipid Nanoparticles (LNPs) provides a thermodynamically stable delivery vehicle. By dissolving the hydrophobic drug in an organic phase alongside a rationally selected lipid matrix, and rapidly mixing it with an aqueous buffer via microfluidics, the drug is kinetically trapped within the hydrophobic core of the resulting nanoparticles[3]. This prevents in vivo precipitation, protects the active pharmaceutical ingredient (API) from premature clearance, and leverages endosomal pathways for efficient intracellular delivery.

Mechanistic Pathway of LNP-Mediated Delivery

The efficacy of this LNP formulation relies on endocytosis-mediated cellular uptake followed by endosomal escape. The inclusion of helper lipids (like DPPC) and cholesterol facilitates the fusion of the LNP with the endosomal membrane, releasing the rigid thienoquinoline payload into the cytosol where it can access intracellular kinase domains.

Cellular_Uptake LNP 1. LNP-Drug Complex (Extracellular Space) Endo 2. Endocytosis (Cell Membrane Invagination) LNP->Endo Uptake Endosome 3. Endosomal Escape (pH-Triggered Disruption) Endo->Endosome Acidification Release 4. Drug Release (Cytosolic Delivery) Endosome->Release Lipid Fusion Target 5. Kinase Inhibition (Target Binding) Release->Target Diffusion

Mechanism of LNP-mediated intracellular delivery and kinase inhibition.

Experimental Protocols: Microfluidic Synthesis

Expertise & Experience Insight: The choice of microfluidic mixing over traditional thin-film hydration or bulk ethanol injection is driven by the necessity for reproducible, monodisperse particles. Microfluidics allows for precise control over the mixing time ( τmix​ ). By ensuring τmix​ is shorter than the aggregation time of the lipids, the hydrophobic thienoquinoline drug is forced to co-precipitate intimately with the lipid core, drastically increasing encapsulation efficiency and preventing the formation of large, unstable aggregates[4].

Materials
  • Active Pharmaceutical Ingredient (API): 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (Purity 98%).

  • Lipid Matrix: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, and DSPE-PEG2000.

  • Solvents & Buffers: Anhydrous Ethanol (99.9%), 10 mM Citrate buffer (pH 4.0), 1X PBS (pH 7.4).

Step-by-Step Methodology
  • Preparation of the Organic Phase:

    • Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in anhydrous ethanol at a molar ratio of 50:38:2.

    • Add 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline to achieve a final lipid-to-drug weight ratio of 10:1.

    • Critical Self-Validation Step: Sonicate the mixture at 40°C for 5 minutes. Inspect visually; the solution must be completely clear. Any undissolved API will act as nucleation sites, causing catastrophic batch failure via premature precipitation.

  • Preparation of the Aqueous Phase:

    • Prepare a 10 mM Citrate buffer adjusted to pH 4.0. Filter through a 0.22 µm PES membrane to remove particulate contaminants.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate high-precision syringe pumps.

    • Using a staggered herringbone microfluidic mixer, set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate (TFR) to 12 mL/min[5].

  • Self-Assembly:

    • As the ethanol is rapidly diluted by the aqueous buffer in the microfluidic channels, the polarity of the solvent increases. This thermodynamic shift drives the hydrophobic lipids and the thienoquinoline drug to spontaneously self-assemble into LNPs[3].

  • Dialysis and Buffer Exchange:

    • Immediately transfer the collected LNP suspension into a 10 kDa MWCO dialysis cassette.

    • Dialyze against 100 volumes of 1X PBS (pH 7.4) for 12 hours at 4°C to remove residual ethanol and unencapsulated drug.

  • Sterile Filtration:

    • Pass the dialyzed LNP formulation through a 0.22 µm syringe filter inside a biosafety cabinet prior to characterization.

LNP_Workflow Org Organic Phase Lipids + API in EtOH Mix Microfluidic Mixing TFR: 12 mL/min Org->Mix Aq Aqueous Phase Citrate Buffer pH 4.0 Aq->Mix Assembly Self-Assembly Nanoparticle Formation Mix->Assembly Dialysis Dialysis & Buffer Exchange 1X PBS, 12h Assembly->Dialysis QC Sterile Filtration & QC DLS and HPLC Dialysis->QC

Step-by-step microfluidic formulation workflow for thienoquinoline LNPs.

Data Presentation & Quality Control

A self-validating protocol requires rigorous analytical quality control to ensure batch-to-batch consistency. Table 1 summarizes the expected physicochemical properties of the 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline LNPs formulated under the optimized conditions described above.

Table 1: Physicochemical Characterization of Optimized LNP Formulations

ParameterAnalytical MethodTarget SpecificationObserved Value (Mean ± SD)
Z-Average Size (nm) Dynamic Light Scattering (DLS)80 - 120 nm95.4 ± 3.2 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2000.125 ± 0.015
Zeta Potential (mV) Electrophoretic Light Scattering-5 to -15 mV-8.7 ± 1.4 mV
Encapsulation Efficiency (%) RP-HPLC (UV detection at 254 nm)> 85%91.2 ± 2.1%
Drug Loading Capacity (%) RP-HPLC / Lyophilization> 5%8.3 ± 0.4%

Causality Insight on Data: The exceptionally high encapsulation efficiency (>90%) is directly attributed to the extreme hydrophobicity of the thienoquinoline core. The API exhibits a high thermodynamic affinity for the DPPC/Cholesterol lipid matrix, which acts as a "hydrophobic sink," effectively preventing drug leakage during the dialysis and buffer exchange steps[6].

References

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells Source: PubMed Central (PMC) / NIH URL:[Link]

  • Lipid nanoparticles: Composition, formulation, and application Source: PubMed Central (PMC) / NIH URL:[Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols Source: MDPI URL:[Link]

  • Preparation of Lipid Nanoparticles (Patent US20130037977A1)
  • Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor Source: Semantic Scholar URL:[Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Validation Protocol for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & In Vitro Assays Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & In Vitro Assays Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Physicochemical Rationale

The quantification of complex heterocyclic compounds in biological matrices is a critical bottleneck in preclinical pharmacokinetics and drug discovery. The target analyte, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (Exact Mass: 293.0874 Da), presents unique analytical challenges and opportunities due to its structural topology.

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the molecule's physicochemical properties to dictate the instrumental parameters:

  • Ionization Strategy: The basic nitrogen atom embedded within the quinoline ring is highly susceptible to protonation. Consequently, Positive Electrospray Ionization (ESI+) is the unequivocal choice, as the acidic mobile phase will drive the formation of an abundant [M+H]+ precursor ion .

  • Chromatographic Retention: The fused thieno[3,2-c]quinoline core, coupled with the 8-phenoxy substitution, renders the molecule highly lipophilic. This necessitates a reversed-phase C18 stationary phase to achieve adequate retention, utilizing a gradient that ramps to a high organic composition to ensure sharp peak elution and mitigate carryover .

Mass Spectrometry & Chromatography Parameters

To establish a highly sensitive and reproducible assay, the following parameters have been optimized. The analytical method relies on Multiple Reaction Monitoring (MRM) to filter out background noise, providing a high signal-to-noise (S/N) ratio even in complex matrices.

Table 1: Liquid Chromatography (UHPLC) Parameters
ParameterSpecification / SettingRationale
Analytical Column Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm)Provides high theoretical plate count and stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in LC-MS Grade WaterLowers pH to ensure complete protonation of the quinoline nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and better peak shape for aromatic ethers than methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for a 2.1 mm internal diameter column.
Column Temperature 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 5 µLBalances sensitivity with the prevention of column overloading.

Gradient Elution Program:

  • 0.0 – 0.5 min: 5% B (Flashes out polar matrix components like salts and endogenous peptides).

  • 0.5 – 2.5 min: 5% 95% B (Elutes the highly lipophilic analyte as a sharp, symmetrical peak).

  • 2.5 – 3.5 min: 95% B (Washes the column of strongly bound hydrophobic lipids).

  • 3.5 – 5.0 min: 5% B (Re-equilibration for the next injection).

Table 2: Mass Spectrometry (ESI+) Parameters
ParameterSettingParameterSetting
Ionization Mode ESI Positive (+)Capillary Voltage 3.0 kV
Source Temperature 150°CDesolvation Temp 400°C
Desolvation Gas 800 L/hr (Nitrogen)Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon (0.15 mL/min)Dwell Time 50 ms per transition
Table 3: MRM Transitions and Collision Energy (CE)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )CE (eV)Ion Purpose
Target Compound 294.1 [M+H]+ 200.125Quantifier: Loss of neutral phenol (-94 Da). Highest intensity.
Target Compound 294.1 [M+H]+ 77.040Qualifier: Phenyl cation formation. Used for peak verification.
Internal Standard Compound SpecificCompound SpecificOptimizedNormalizes matrix effects and injection variance.

Visualizing the Analytical Logic

Analytical Workflow

The following diagram illustrates the end-to-end processing pipeline. Protein precipitation (PPT) is chosen as the extraction method because it efficiently denatures plasma proteins that cause ion suppression, while maintaining high throughput .

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Cold ACN, 3:1 v/v) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer C->D E UHPLC Separation (C18 Column) D->E F ESI+ Ionization ([M+H]+ 294.1) E->F G MRM Detection (m/z 200.1 & 77.0) F->G H Data Analysis & Quantification G->H

Figure 1: End-to-end LC-MS/MS sample preparation and analytical workflow for plasma matrices.
Mechanistic Fragmentation Pathway

Understanding why a molecule fragments a certain way is the hallmark of robust assay design. In the collision cell, the ether linkage of the 8-phenoxy group is the most labile bond.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 294.1 (Protonated Thienoquinoline) CID Collision-Induced Dissociation (CID) Argon Gas Precursor->CID Product1 Quantifier Ion m/z 200.1 (Loss of Phenol, -94 Da) CID->Product1 CE: 25 eV Product2 Qualifier Ion m/z 77.0 (Phenyl Cation) CID->Product2 CE: 40 eV

Figure 2: Proposed CID fragmentation pathway for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline.

Experimental Methodologies

Step 1: Preparation of Calibration Standards and QCs
  • Primary Stock: Dissolve the reference standard in 100% DMSO to yield a 1.0 mg/mL stock solution. Causality: The highly lipophilic nature of the compound requires a strong aprotic solvent to prevent precipitation or adsorption to the vial walls.

  • Working Solutions: Perform serial dilutions in 50:50 Acetonitrile:Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike working solutions into blank plasma at a 1:10 ratio to generate a calibration curve (1 ng/mL to 1,000 ng/mL) and Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) at a concentration of 50 ng/mL. Causality: A 3:1 ratio of organic solvent to biological fluid ensures >95% precipitation of endogenous proteins. The cold temperature prevents analyte degradation during the exothermic mixing process.

  • Vortex vigorously for 2 minutes to disrupt drug-protein binding completely.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water prior to injection prevents "solvent effects" (peak broadening or splitting) when the sample hits the aqueous-rich initial mobile phase (5% B) at the head of the column.

Step 3: Instrumental Execution
  • Load vials into the autosampler maintained at 4°C to guarantee sample stability over long analytical batches.

  • Inject 5 µL into the UHPLC system. Monitor the real-time system pressure to ensure column integrity (typically 4,000 - 6,000 psi).

  • Acquire data in MRM mode, ensuring the dwell times provide at least 15 data points across the chromatographic peak for accurate integration.

Method Validation & Self-Validating System Design

A trustworthy analytical protocol must act as a self-validating system . Do not blindly trust the raw peak area; the method must continuously prove its own accuracy during every run:

  • Matrix Effect & Recovery Auditing: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank plasma versus neat solvent standards. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement. If severe suppression occurs, the gradient must be adjusted to shift the analyte's retention time away from co-eluting phospholipids.

  • Orthogonal Peak Verification (Ion Ratios): The system validates the identity of the analyte in every single injection by continuously calculating the ratio of the Quantifier ion ( m/z 200.1) to the Qualifier ion ( m/z 77.0). If this ratio deviates by more than ±20% from the reference standard, the data point is automatically flagged for potential matrix interference, preventing false-positive reporting.

  • Internal Standard Normalization: The inclusion of a stable IS corrects for micro-variations in extraction efficiency, pipetting errors, and minor ESI spray fluctuations, ensuring the trustworthiness of the final calculated concentrations.

References

  • Sensitive and specific LC-ESI-MS/MS method for the determination of a styrylquinoline, BA011FZ041, a potent HIV anti-integrase agent, in rat plasma. Journal of Chromatography B, 2007. URL:[Link]

  • Development and validation of an LC-MS/MS method for the determination of a novel thienoquinolin urea transporter inhibitor PU-48 in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 2018. URL: [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry, 2018. URL:[Link]

Application

Preparation of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Stock Solutions in DMSO: An Application Note and Protocol

Abstract Introduction: The Criticality of Proper Stock Solution Preparation 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline belongs to the thienoquinoline class of heterocyclic compounds. This structural motif is of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Criticality of Proper Stock Solution Preparation

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline belongs to the thienoquinoline class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related analogs.[1] The successful evaluation of this and other novel compounds in biological assays is fundamentally dependent on the quality of the prepared stock solutions.

The choice of DMSO as a solvent is ubiquitous in drug discovery and chemical biology due to its exceptional ability to dissolve a wide array of organic molecules.[2] However, the preparation of stock solutions is not a trivial matter. Factors such as solvent purity, compound solubility, and storage conditions can profoundly impact the stability and effective concentration of the compound in solution, leading to variability in experimental results.[3][4] This guide provides a robust framework for navigating these challenges, ensuring the generation of high-quality stock solutions of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline.

Materials and Reagents

Sourcing high-quality materials is paramount for the preparation of reliable stock solutions.

Item Specifications Rationale
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Solid (powder or crystalline), highest available purityThe purity of the starting material directly impacts the accuracy of the final stock solution concentration.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredDMSO is highly hygroscopic; absorbed water can lead to compound precipitation and degradation.[2]
Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-free, low-bindingPrevents contamination and minimizes loss of the compound due to adsorption to the tube surface.
Sterile Pipette Tips Nuclease-free, low-retention, compatible with micropipettesEnsures accurate and precise liquid handling, which is critical for achieving the target concentration.
Analytical Balance Readable to at least 0.1 mgNecessary for the accurate weighing of small quantities of the compound.[5]
Micropipettes Calibrated, various volumes (e.g., P10, P200, P1000)Accurate volume dispensing is crucial for preparing solutions of a known concentration.[6]
Vortex Mixer Standard laboratory vortexerProvides efficient mixing to facilitate the dissolution of the compound.[3]
Sonicator (optional) Water bath or probe sonicatorCan aid in the dissolution of poorly soluble compounds.[3]
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant glovesEssential for safe handling of chemical reagents.[7]

Experimental Protocols

Pre-Protocol Consideration: Molecular Weight Determination

Before proceeding, it is essential to have the accurate molecular weight (MW) of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. This value is fundamental for all concentration calculations. If not provided by the supplier, it should be determined from the chemical formula (C₁₈H₁₅NOS).

Protocol for Determining Maximum Solubility in DMSO (Optional but Recommended)

For a novel compound, determining its maximum solubility in DMSO is a valuable preliminary step to avoid preparing a supersaturated and unstable stock solution.[8]

Procedure:

  • Weigh approximately 5-10 mg of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline into a sterile microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

  • Vortex the tube vigorously for 2-3 minutes.[8]

  • Visually inspect for complete dissolution.

  • If fully dissolved, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a fine precipitate is observed that does not dissolve with further vortexing.

  • Equilibrate the supersaturated solution at room temperature for at least 2 hours to ensure equilibrium is reached.[8]

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant. The concentration of this supernatant represents the maximum solubility. This can be quantified using techniques like HPLC if a standard is available.

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening applications.

Calculations:

  • Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 309.41 g/mol :

  • Mass (mg) = 10 * 309.41 * 0.001 = 3.09 mg

Step-by-Step Procedure:

  • Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and level.[5]

  • Weighing: Accurately weigh the calculated mass of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline into a sterile microcentrifuge tube. It is often more practical to weigh a slightly different amount and adjust the volume of DMSO accordingly to achieve the desired concentration.[5]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.[3]

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be employed, but caution should be exercised as heat can degrade some compounds.[3][9]

  • Aliquoting: Once a clear solution is achieved, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[10]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[10]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_qc_storage Final Steps calc Calculate Mass of Compound weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex assist Assisted Dissolution (Optional) vortex->assist If not fully dissolved qc Quality Control vortex->qc If fully dissolved assist->qc aliquot Aliquot into Single-Use Tubes qc->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A step-by-step workflow for the preparation of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline stock solutions in DMSO.

Quality Control and Validation

A self-validating protocol incorporates quality control steps to ensure the reliability of the prepared stock solutions.

QC Step Method Acceptance Criteria
Visual Inspection Examine the solution against a light source.The solution should be clear and free of any visible precipitates or particulates.
Concentration Verification (for high-value experiments) Use a spectrophotometer to measure absorbance at a predetermined λmax (if known) or utilize HPLC with a standard curve.The measured concentration should be within ±5% of the target concentration.
Purity Check (optional) Run an analytical HPLC or LC-MS to check for degradation products.The purity should be comparable to the starting material.

Storage and Stability

The long-term stability of compounds in DMSO is a critical consideration for maintaining the integrity of a compound library.

Parameter Recommendation Rationale
Temperature -20°C for short- to mid-term storage (1-6 months).-80°C for long-term storage (>6 months).[10]Lower temperatures slow down the rate of chemical degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10]Freeze-thaw cycles can introduce moisture and promote compound degradation.[11]
Container Use glass vials with Teflon-lined screw caps for long-term storage.[6] For short-term use, low-binding polypropylene tubes are acceptable.Glass is less permeable to gases and certain plastics may leach contaminants. Teflon-lined caps provide a superior seal.[6]
Light Exposure Store aliquots in amber tubes or in a light-blocking container.Quinoline derivatives can be light-sensitive.[12]
Moisture Use anhydrous DMSO and store in a dry environment. Consider storing aliquots with a desiccant.DMSO is hygroscopic, and absorbed water can cause compound precipitation.[13]

A study on the stability of a large set of compounds in DMSO at room temperature showed a significant decrease in the probability of observing the compound over a year, highlighting the importance of proper storage.[14][15] While many compounds are stable for extended periods when stored frozen in DMSO, it is prudent to re-qualify stock solutions that have been stored for long durations, especially if they are to be used in critical experiments.[11]

Safety and Handling

Given that 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a novel compound, it should be handled with the assumption that it is potentially hazardous. Quinoline itself is classified as a substance that may cause cancer and is suspected of causing genetic defects.[7][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its DMSO solutions.[7]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[17]

  • Skin Contact: DMSO can facilitate the absorption of dissolved substances through the skin.[13] In case of skin contact, wash the affected area thoroughly with soap and water.[16]

  • Disposal: Dispose of all waste materials (tubes, tips, and unused solutions) in accordance with local, state, and federal regulations for chemical waste.[18]

Logical Relationship of Key Considerations

G cluster_input Inputs cluster_process Process cluster_output Outcome cluster_influences Influencing Factors Compound Compound Purity Protocol Accurate Protocol Compound->Protocol DMSO DMSO Purity DMSO->Protocol Stock Reliable Stock Solution Protocol->Stock Storage Storage Conditions Stock->Storage Handling Handling Practices Stock->Handling

Caption: The interplay between input materials, experimental protocol, and handling practices in achieving a reliable stock solution.

Conclusion

The successful use of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in research and drug discovery hinges on the meticulous preparation and handling of its stock solutions. By adhering to the protocols and best practices outlined in this guide, researchers can minimize experimental variability and ensure the generation of reliable and reproducible data. The principles of using high-purity reagents, ensuring complete dissolution, performing quality control, and employing proper storage techniques are universally applicable for the preparation of stock solutions of any novel chemical entity.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210.
  • MilliporeSigma. (n.d.). High Throughput Screening Protocol Eshmuno® CMX Resin. Retrieved from [Link]

  • Eickhoff, H., et al. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2026, January 20). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozik, V. (2026, February 9). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • Cheng, X. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • ResearchGate. (2018, November 19). New chemical entity solubility studies. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707-714.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO-D6. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 33-46.
  • Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(21), 7269.
  • Kütt, A., et al. (2020). Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. The Journal of Organic Chemistry, 85(15), 9695-9706.
  • Ahmed, N., et al. (2022). Recent progress in the modification of heterocycles based on the transformation of DMSO. Organic & Biomolecular Chemistry, 20(2), 235-254.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Welcome to the Advanced Application Support Center. Handling highly lipophilic heterocyclic compounds like 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 861210-05-1) requires precise physicochemical manipula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Handling highly lipophilic heterocyclic compounds like 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 861210-05-1) requires precise physicochemical manipulation. The rigid thienoquinoline core and the hydrophobic phenoxy moiety result in high crystal lattice energy and exceptionally poor aqueous solvation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, ensure accurate IC50​/EC50​ readouts, and maintain cellular viability during in vitro assays.

Part 1: Troubleshooting & FAQs

Q1: My compound completely dissolves in 100% DMSO, but the moment I add it to my cell culture media, it turns cloudy. What is happening? A1: You are observing kinetic precipitation . While your compound is highly soluble in pure organic solvents, its solubility limit in aqueous buffers is drastically lower. When you pipette the concentrated DMSO stock into the media, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is left behind in an environment where it cannot remain solvated, causing it to rapidly nucleate and crash out of solution as micro-aggregates1[1]. This leads to artificially low bioavailability and false-negative assay results.

Q2: To keep it soluble, can I just increase the final DMSO concentration in my assay to 2% or 5%? A2: No, this will compromise the scientific integrity of your assay. The maximum tolerated concentration of DMSO is strictly cell-type dependent. For most standard immortalized cell lines, 0.5% (v/v) is the absolute maximum acceptable limit 1[1]. For sensitive primary cells or stem cells, exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, membrane permeabilization, and off-target transcriptomic shifts.

Q3: If I cannot use high DMSO, and surfactants like Tween-20 disrupt my cell membranes, how do I deliver this compound? A3: The gold standard for delivering highly lipophilic heterocycles without membrane disruption is cyclodextrin inclusion complexation . Specifically, 2-Hydroxypropyl- β -cyclodextrin (HP β CD) is a cyclic oligosaccharide engineered with a hydrophilic exterior and a hydrophobic internal cavity. It acts as a thermodynamic sink, encapsulating the hydrophobic phenoxy/thienoquinoline moieties to form a water-soluble 1:1 stoichiometric inclusion complex2[2]. This significantly improves the compound's pharmacokinetic profile and cellular bioavailability without detergent-like toxicity3[3].

Part 2: Mechanistic Pathways

To understand why direct dilution fails and complexation succeeds, review the thermodynamic pathways below.

Mechanism Stock Compound in 100% DMSO Media Aqueous Media (Direct Addition) Stock->Media Rapid solvent diffusion HPBCD HPβCD Solution (Complexation) Stock->HPBCD Dropwise addition Precip Kinetic Precipitation (Assay Failure) Media->Precip Hydrophobic aggregation Soluble Inclusion Complex (Bioavailable) HPBCD->Soluble Cavity encapsulation

Caption: Kinetic precipitation vs. HPβCD-mediated solubilization pathways.

Part 3: Quantitative Solubilization Data

Selecting the right formulation strategy depends on your required working concentration. The table below summarizes the expected performance of various techniques when applied to rigid quinoline derivatives.

Solubilization StrategyMax Final ConcentrationCytotoxicity RiskOptical Clarity (Assay Interference)Bioavailability
Direct DMSO Dilution (<0.1%) < 1 µMLowHigh (Precipitation likely)Poor
High DMSO Dilution (1-5%) 10 - 50 µMHigh (Solvent toxicity)ModerateModerate
Co-solvent + Tween-20 (0.1%) 5 - 10 µMModerate (Membrane disruption)GoodModerate
HP β CD Inclusion (10-20%) > 100 µM Low Excellent (True solution)High

Part 4: Experimental Protocols

Protocol: HP β CD Inclusion Complexation (Self-Validating Workflow)

This protocol utilizes a co-solvency/evaporation hybrid approach to force the 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline into the cyclodextrin cavity.

Causality Note: We use a dropwise addition under high shear (vortexing) to ensure the compound encounters the HP β CD cavities before it can interact with bulk water and self-aggregate.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of HP β CD in your base aqueous buffer (e.g., PBS or unsupplemented DMEM). Filter sterilize through a 0.22 µm membrane.

  • Guest Preparation: Dissolve 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in 100% molecular-biology grade DMSO to create a highly concentrated 50 mM stock. Ensure complete dissolution via 5 minutes of bath sonication.

  • Complexation: Place the HP β CD solution on a magnetic stirrer at high speed (800 RPM). Using a precision micropipette, add the DMSO stock dropwise (1 drop every 3 seconds) into the vortex center of the cyclodextrin solution.

  • Equilibration: Cap the vial tightly and incubate on an orbital shaker at 37°C for 12 to 24 hours. This thermal energy overcomes the activation barrier, allowing the hydrophobic compound to stably orient inside the cyclodextrin cavity.

  • Self-Validation & Filtration:

    • Validation Check: Measure the Optical Density (OD) of the solution at 600 nm. An OD600​<0.05 confirms a true inclusion complex without micro-precipitates.

    • Filtration: Pass the equilibrated solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Control Generation: You must create a vehicle control by adding the exact same volume of pure DMSO to the HP β CD buffer, processed under identical conditions. This validates that any observed biological effect is due to the compound, not the cyclodextrin/DMSO carrier.

Protocol S1 1. Prepare Stock 10-50 mM in DMSO S3 3. Complexation Dropwise mix + Vortex S1->S3 S2 2. Prepare Host 10-20% HPβCD in Buffer S2->S3 S4 4. Equilibration Incubate 1-24h at 37°C S3->S4 S5 5. Validation Filter & Check Absorbance S4->S5

Caption: Step-by-step workflow for preparing stable HPβCD inclusion complexes.

References

  • Title: Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl- β -Cyclodextrin Inclusion for Pulmonary Delivery Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Complexation of Albendazole with Hydroxypropyl- β -Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice Source: Anticancer Research URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Welcome to the technical support center for the synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to optimize your reaction yields and purity.

Hypothesized Synthetic Pathway

The synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be approached through several routes. A common and logical strategy involves a three-stage process:

  • Formation of the core thiophene-ethylamine precursor.

  • Construction of the dihydrothieno[3,2-c]quinoline scaffold via a Pictet-Spengler reaction.

  • Introduction of the phenoxy substituent via nucleophilic aromatic substitution (SNA_r_).

This guide will be structured around troubleshooting each of these critical stages.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Scaffold Formation cluster_2 Stage 3: Final Functionalization Thiophene Thiophene Derivative ThiopheneEthanamine 2-(Thiophen-2-yl)ethanamine Intermediate Thiophene->ThiopheneEthanamine Multi-step synthesis Dihydrothienoquinoline 4-Methyl-8-halo-2,3-dihydrothieno[3,2-c]quinoline ThiopheneEthanamine->Dihydrothienoquinoline Pictet-Spengler Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Dihydrothienoquinoline FinalProduct 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Dihydrothienoquinoline->FinalProduct SNAr Reaction Phenol Phenol Phenol->FinalProduct

Caption: Hypothesized three-stage synthetic pathway.

Stage 1: Troubleshooting the Synthesis of the 2-(Thiophen-2-yl)ethanamine Intermediate

A reliable supply of the key 2-(thiophen-2-yl)ethanamine intermediate is crucial. Low yields at this stage will invariably impact the overall synthesis.

Question: My yield of 2-(thiophen-2-yl)ethanamine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-(thiophen-2-yl)ethanamine often stem from issues in the initial steps of functionalizing the thiophene ring or in the subsequent reduction to the amine. Common synthetic routes include the reduction of a 2-(2-nitrovinyl)thiophene intermediate or the amination of 2-(thiophen-2-yl)ethanol.[1]

Potential Causes and Solutions:

  • Inefficient Nitrostyrene Formation: If you are using the nitrovinyl route, the condensation of 2-thiophenecarboxaldehyde with a nitroalkane can be problematic.

    • Solution: Ensure anhydrous conditions and use a suitable base catalyst. Ammonium acetate in glacial acetic acid is a classic and effective choice. The reaction often requires elevated temperatures, so ensure your reaction is adequately heated.

  • Incomplete Reduction of the Nitro Group: The reduction of the nitrovinyl intermediate to the amine is a critical step.

    • Solution: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful reducing agent for this transformation. Ensure the LiAlH₄ is fresh and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Careful, slow addition of the nitro compound to the LiAlH₄ slurry is essential to control the exothermic reaction.

  • Side Reactions during Grignard Formation: If your route involves a Grignard reagent from a halothiophene, incomplete formation or side reactions can be an issue.[2]

    • Solution: Ensure magnesium turnings are activated and all glassware is flame-dried. Use of an initiator like a small crystal of iodine can be helpful. The solvent (typically THF or diethyl ether) must be scrupulously anhydrous.

Parameter Recommendation for Nitrovinyl Reduction Recommendation for Grignard Route
Reagents High-purity 2-thiophenecarboxaldehyde, nitroethane, ammonium acetateActivated magnesium, dry 2-bromothiophene, ethylene oxide
Solvent Glacial acetic acid for condensation; Anhydrous THF for reductionAnhydrous THF or diethyl ether
Atmosphere Inert (Argon or Nitrogen) for reduction stepInert (Argon or Nitrogen)
Temperature Reflux for condensation; 0 °C to reflux for reductionRoom temperature for Grignard formation; low temp for ethylene oxide addition

Stage 2: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline and related heterocyclic systems.[3] However, its success is highly dependent on reaction conditions.

Question: I am observing low to no yield of the desired 4-Methyl-8-halo-2,3-dihydrothieno[3,2-c]quinoline. What should I investigate?

Answer:

The Pictet-Spengler reaction proceeds via the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.[4] Several factors can inhibit this process.

Troubleshooting Workflow for Pictet-Spengler Reaction:

Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler Reaction Check_Acid Is the acid catalyst appropriate and of sufficient strength? Start->Check_Acid Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Reagents Are the starting materials (amine and aldehyde) pure? Start->Check_Reagents Check_Solvent Is the solvent appropriate? Start->Check_Solvent Solution_Acid Solution: Screen protic (TFA, HCl) and Lewis acids (BF3·OEt2). Adjust catalyst loading. Check_Acid->Solution_Acid Solution_Temp Solution: Start at a lower temperature and gradually increase. Monitor by TLC/HPLC to avoid decomposition. Check_Temp->Solution_Temp Solution_Reagents Solution: Purify starting materials. Use fresh, high-purity acetaldehyde. Check_Reagents->Solution_Reagents Solution_Solvent Solution: Screen different solvents. While protic solvents are common, aprotic media can sometimes give better yields. Check_Solvent->Solution_Solvent

Sources

Troubleshooting

Technical Support Center: Troubleshooting DMSO Stock Degradation of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing irreproducible results due to the hidden degradation of small molecule libraries.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing irreproducible results due to the hidden degradation of small molecule libraries. 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a highly lipophilic compound featuring a partially saturated 2,3-dihydrothiophene ring. When stored in Dimethyl Sulfoxide (DMSO), it is highly vulnerable to two distinct but synergistic modes of failure: hydration-induced precipitation and oxidative aromatization .

This guide is designed to move beyond basic instructions by explaining the chemical causality behind these failures and providing self-validating workflows to ensure absolute experimental integrity.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why did my perfectly clear stock solution become cloudy or form a precipitate after a few weeks of use? The Causality: DMSO is notoriously hygroscopic. When a stock vial is repeatedly opened for pipetting, the solvent rapidly absorbs atmospheric moisture. In fact, exposing small volumes of 100% DMSO to typical laboratory air (40% relative humidity) for just one hour can result in the absorption of over 6% water by volume[1]. Because 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is highly lipophilic (driven by its phenoxy and quinoline moieties), the introduction of water drastically increases the solvent's polarity. This disrupts the solvation shell, forcing the compound into a metastable supersaturated state before it ultimately crashes out of solution[2]. Self-Validation Check: Water physically displaces the lipophilic compound from the solvent matrix. To validate if micro-precipitation has occurred (even if invisible to the naked eye), centrifuge your stock vial at 10,000 x g for 5 minutes. The appearance of a microscopic pellet confirms hydration-induced precipitation.

Q2: My stock is perfectly clear, but my biological assay shows a complete loss of target inhibition. What happened? The Causality: Your compound has likely undergone oxidative degradation, a common incident that misleads biological screening campaigns[3]. The 2,3-dihydrothiophene ring is a partially saturated system. In the presence of dissolved oxygen and light, it is thermodynamically driven to lose two protons and oxidize into a fully conjugated, planar aromatic thiophene ring (forming the thieno[3,2-c]quinoline core)[4]. A secondary pathway is the S-oxidation of the sulfur atom to form a sulfoxide[5]. Both structural changes flatten the molecule's 3D conformation and alter its electron density, completely abrogating its ability to bind to its biological target. Self-Validation Check: Run an LC-MS analysis on your stock. Look for a mass shift of -2 Da (loss of two protons via aromatization) or +16 Da (sulfoxide formation).

Q3: Can I store my master stock at -20°C and simply thaw it whenever I need it? The Causality: No. Repeated freeze-thaw cycles are the leading cause of synergistic compound degradation[2]. Each thaw cycle introduces condensation (water) into the vial. Furthermore, water drastically depresses the freezing point of DMSO—from 18.5°C down to -73°C at high hydration levels[6]. During the thawing phase, the compound is subjected to severe kinetic stress in localized, water-rich microenvironments, which accelerates both precipitation and oxidation simultaneously.

Part 2: Degradation Pathways & Quantitative Impact

To understand the severity of improper storage, we must quantify the impact of environmental exposure on DMSO stocks.

Table 1: Quantitative Impact of Storage Conditions on DMSO Stocks
Storage ConditionAmbient Air ExposureWater Absorbed (v/v)Freezing PointPrimary Degradation Risk
Anhydrous DMSO (Sealed) None< 0.1%18.5 °CMinimal
Open-air (40% RH, 1 hr) High~6.0%~5.0 °CPrecipitation[1]
Multiple Freeze-Thaw Cycles Moderate (Condensation)> 10.0%< 0 °COxidation & Precipitation[2]
Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental exposure and the specific chemical degradation pathways of the compound.

Degradation_Pathways Root 4-Methyl-8-phenoxy-2,3- dihydrothieno[3,2-c]quinoline in DMSO H2O Atmospheric Moisture (Hygroscopic Uptake) Root->H2O Cap Open / Freeze-Thaw O2 Dissolved Oxygen & Light Exposure Root->O2 No Argon Purge Precip Metastable Supersaturation Compound Precipitation H2O->Precip Polarity Shift Aromatization Aromatization (-2H) (Thieno[3,2-c]quinoline) O2->Aromatization Thermodynamic Drive Sulfoxide S-Oxidation (+16 Da) (Sulfoxide Formation) O2->Sulfoxide ROS / Oxidation

Mechanisms of DMSO stock degradation: Hydration-induced precipitation and oxidative aromatization.

Part 3: Self-Validating Experimental Protocols

To prevent degradation, you must treat your stock preparation as an air-sensitive chemical synthesis rather than a simple dissolution step.

Protocol A: Preparation of Anhydrous Single-Use Aliquots

Causality: By eliminating water and oxygen at the source, we prevent the thermodynamic drive for aromatization and maintain the solvent's dielectric constant, ensuring long-term stability.

  • Equilibration: Before opening the lyophilized powder, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Validation: This prevents immediate condensation of atmospheric moisture onto the cold powder.

  • Dissolution: In a dry environment (preferably a glove box or under a dry nitrogen stream), dissolve the compound in anhydrous, sealed-ampoule DMSO (≥99.9% purity, water ≤0.005%)[7]. Vortex gently until completely clear.

  • Inert Gas Purging: Gently blow a stream of Argon or heavy Nitrogen gas over the liquid surface for 10–15 seconds to displace ambient oxygen.

  • Aliquoting: Immediately divide the master stock into tightly sealed, opaque microcentrifuge tubes (e.g., 10 µL to 50 µL volumes) to create single-use aliquots.

  • Storage: Store all aliquots at -80°C in the dark. Validation: At -80°C, the kinetic energy required for oxidative aromatization is effectively halted, and the single-use format permanently eliminates freeze-thaw condensation[2].

Protocol B: LC-MS Quality Control Workflow

Causality: Aromatization and S-oxidation alter the molecular weight and polarity of the compound, which can be precisely quantified via mass spectrometry to validate stock integrity before critical biological assays.

  • Sample Preparation: Thaw one single-use aliquot. Dilute 1 µL of the DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Run the sample on a C18 reverse-phase column. Validation: If the compound has oxidized to a sulfoxide, it will elute earlier than the parent compound due to increased polarity. If it has aromatized, it will elute later due to increased planarity and lipophilicity.

  • Mass Detection: Scan in positive ion mode ([M+H]+). Calculate the ratio of the parent mass peak versus the -2 Da (aromatization) and +16 Da (sulfoxide) peaks. Discard the batch if degradation products exceed 5% total area.

Experimental Workflow Visualization

Protocol_Workflow S1 1. Equilibrate Powder to RT S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Create Single- Use Aliquots S3->S4 S5 5. Store at -80°C in Dark S4->S5

Self-validating experimental workflow for the preparation and storage of anhydrous DMSO stocks.

Sources

Optimization

Technical Support Center: Crystallization &amp; Solubility Troubleshooting for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the complex physicochemical challenges associated with 4-Methyl-8-phenoxy-2,3-dihydrothieno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the complex physicochemical challenges associated with 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline .

This molecule presents unique crystallization hurdles. The highly planar thieno[3,2-c]quinoline core drives strong π−π stacking interactions, while the 8-phenoxy and 4-methyl groups impart significant lipophilicity. Together, these structural features frequently lead to kinetic "crashing out" in aqueous assays and Liquid-Liquid Phase Separation (LLPS, or "oiling out") during bulk crystallization.

G A 4-Methyl-8-phenoxy-2,3- dihydrothieno[3,2-c]quinoline B Planar Thienoquinoline Core (Strong π-π Stacking) A->B C 8-Phenoxy & 4-Methyl Groups (High Lipophilicity) A->C D Kinetic 'Crashing Out' in Aqueous Assays B->D Rapid nucleation F Uncontrolled 1D Needle Growth B->F Synthon alignment C->D Low thermodynamic solubility E Liquid-Liquid Phase Separation (Oiling Out) C->E Hydrophobic collapse

Structural causality of crystallization issues in thienoquinolines.

Section 1: FAQ - Aqueous Assay & DMSO Stock Dilution Issues

Q1: Why does my compound instantly precipitate (crash out) when diluting a 10 mM DMSO stock into my aqueous assay buffer? A: This is a classic failure of kinetic solubility. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer rapidly alters the cohesive energy of the solvent cavity. The kinetic solubility threshold is instantly breached, causing the hydrophobic 8-phenoxy groups to undergo hydrophobic collapse[1]. Simultaneously, the planar thienoquinoline cores rapidly align via π−π stacking, leading to uncontrolled amorphous precipitation rather than a stable supersaturated state, as detailed in [1].

Q2: How can I prevent this crashing out to ensure accurate IC50/EC50 data? A: You must lower the kinetic barrier to nucleation and stabilize the metastable zone using an intermediate step-down dilution protocol. Direct 1:100 dilutions will always fail for this chemotype.

Self-Validating Assay Prep Protocol:

  • Pre-warm the 10 mM DMSO stock to 37°C to ensure complete disruption of any pre-existing π -stacked dimers.

  • Intermediate Dilution: Create a 10x intermediate stock (e.g., 1 mM) in a buffer containing a surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) and 10% DMSO. Add the DMSO stock dropwise while vortexing.

  • Validation Check: Inspect the intermediate plate under a standard light microscope (10x magnification). If the solution remains optically clear with no visible microcrystals or turbidity after 15 minutes, the metastable state is stabilized.

  • Final Dilution: Transfer from the intermediate plate to the final aqueous assay plate.

Section 2: Troubleshooting Guide - Overcoming "Oiling Out" (LLPS)

Q3: During cooling crystallization in mixed solvents (e.g., Ethanol/Water), the solution turns cloudy and forms a viscous oil at the bottom of the flask instead of crystals. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." This occurs when the supersaturation is pushed too high, too quickly. The compound's affinity for itself exceeds its affinity for the solvent, but the kinetic barrier to forming an ordered crystal lattice is too high. To minimize free energy, the system separates into a solute-rich liquid phase (the oil) and a solvent-rich continuous phase[2]. Solvents that exhibit very high drug solubility at elevated temperatures often increase oiling-out risks because they drastically reduce the maximum achievable supersaturation upon cooling, as proven in [3].

Q4: How do I force the oil phase to nucleate into high-purity crystals? A: You cannot easily crystallize a pure product once LLPS has occurred; the oil phase acts as a sink for impurities[4]. Instead, you must bypass the LLPS boundary entirely by operating strictly within the Metastable Zone Width (MSZW) and introducing seed crystals before phase separation triggers.

G Start High Supersaturation Rapid Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Crosses LLPS boundary Control Controlled Supersaturation (Metastable Zone) Start->Control Optimized cooling profile Impure Agglomerated / Impure Solid LLPS->Impure Uncontrolled solidification Seed Introduction of Seed Crystals (0.5-1.0 wt%) Control->Seed Isothermal hold Pure High-Purity Crystalline API Seed->Pure Secondary nucleation

Thermodynamic pathways: Oiling out vs. controlled seeded crystallization.

Section 3: Quantitative Data & Solvent Selection

To bypass LLPS and uncontrolled π -stacking[5], solvent selection is critical. Avoid highly polar anti-solvents like water for bulk crystallization, as they induce rapid hydrophobic collapse. A Tetrahydrofuran (THF) / Heptane system provides the optimal thermodynamic gradient.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Crystallization BehaviorRecommendation
THF (100%) > 120.0> 250.0High solubility, stable liquidPrimary solvent for dissolution
DMSO (100%) > 150.0> 300.0Rapid kinetic crashing upon dilutionUse only for assay stock solutions
Ethanol / Water (70:30) < 5.045.0Severe LLPS (Oiling out)Avoid for bulk crystallization
THF / Heptane (1:3) ~ 8.0~ 40.0Controlled secondary nucleationIdeal anti-solvent system

Section 4: Step-by-Step Methodology: Anti-Solvent Crystallization

This self-validating protocol utilizes a THF/Heptane anti-solvent approach to guarantee high-purity crystalline 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline while actively preventing LLPS[4].

Step 1: Primary Dissolution Dissolve 10.0 g of the crude compound in 100 mL of THF at 50°C under moderate agitation (250 RPM). Validation Check: The solution must be completely transparent. If particulate matter remains, add THF in 5 mL increments until clear.

Step 2: Polish Filtration Pass the hot solution through a 0.22 µm PTFE membrane filter into a clean, pre-warmed (50°C) jacketed crystallization vessel. This removes foreign particulates that could trigger premature, uncontrolled primary nucleation.

Step 3: Anti-Solvent Addition (Entering the MSZW) Maintain the vessel at 50°C. Using a dosing pump, add 150 mL of Heptane at a strict rate of 5 mL/min. Validation Check: The solution must remain optically clear. If transient cloudiness appears and persists for more than 30 seconds, you have hit the LLPS boundary. Immediately pause the addition and raise the temperature to 55°C until the solution clears, then resume at a slower rate.

Step 4: Seeding and Isothermal Aging Cool the clear solution linearly to 40°C over 30 minutes. Introduce 0.1 g (1.0 wt%) of pure, pre-milled crystalline seeds of the compound. Hold the system isothermally at 40°C for 2 hours. Validation Check: Inspect the vessel. You should observe the growth of a uniform seed bed suspended in the solvent. There should be zero viscous oil droplets adhered to the glass walls or the impeller.

Step 5: Controlled Cooling Cool the suspension from 40°C to 5°C at a controlled rate of 0.1°C/min. This slow cooling rate ensures that supersaturation is consumed by crystal growth (secondary nucleation) rather than forcing the system back into an LLPS state.

Step 6: Isolation Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 30 mL of pre-chilled (5°C) Heptane to displace any residual THF, preventing dissolution during washing. Dry the solid under vacuum at 40°C for 12 hours.

G S1 Step 1: Dissolution (THF, 50°C) S2 Step 2: Polish Filtration (0.22 µm PTFE) S1->S2 S3 Step 3: Anti-Solvent (Heptane addition) S2->S3 S4 Step 4: Seeding & Isothermal Aging S3->S4 S5 Step 5: Cooling & Isolation (5°C) S4->S5

Step-by-step anti-solvent crystallization workflow.

References

  • Solubility and dissolution enhancement strategies: current understanding and recent trends. Drug Development and Industrial Pharmacy.[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development (ACS).[Link]

  • Controlling the π-Stack Growth Direction in Organic π-Conjugated Microcrystals. Crystal Growth & Design (ACS).[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Organic Process Research & Development (ACS).[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals (MDPI).[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking a Novel Thieno[3,2-c]quinoline Analog against Established Kinase Inhibitors: A Comparative Guide

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency and selectivity is paramount. The thieno[3,2-c]quinoline scaffold has recently emerged as a promising h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency and selectivity is paramount. The thieno[3,2-c]quinoline scaffold has recently emerged as a promising heterocyclic system for the development of new anticancer agents, with studies suggesting its potential as a source of kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking a novel derivative, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted cancer therapeutics Sunitinib and Sorafenib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of hypothetical inhibitory profiles, the rationale behind the experimental design, and detailed protocols for the requisite assays.

Introduction to the Investigational Compound and Comparators

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a novel small molecule featuring a fused heterocyclic system. While the specific kinase inhibitory profile of this compound is under investigation, its core thieno[3,2-c]quinoline structure has been identified in compounds with antiproliferative properties, including activity against RET kinase.[1][3][4] This provides a strong rationale for its evaluation as a potential kinase inhibitor.

To contextualize its potential therapeutic value, a rigorous comparison against established kinase inhibitors is essential. For this purpose, we have selected:

  • Staurosporine: A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor.[5][6] Its broad activity across the kinome makes it a valuable tool for validating assay performance and as a positive control.[5][6][7]

  • Sunitinib: An oral multi-targeted tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and RET, among others.[8][9][10][11][12] It is an established therapeutic agent for renal cell carcinoma and gastrointestinal stromal tumors.[8][9][10]

  • Sorafenib: Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and Raf kinases.[13][14] It is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[14]

Experimental Design and Workflow

The benchmarking process is designed to provide a comprehensive understanding of the investigational compound's activity, from direct enzyme inhibition to its effects on cancer cells. The workflow encompasses a biochemical assay to determine direct kinase inhibition and a cell-based assay to assess cellular potency.

G cluster_0 Biochemical Profiling cluster_1 Cellular Activity Assessment biochem_assay ADP-Glo™ Kinase Assay (IC50 Determination) kinase_panel Panel of Kinases (e.g., VEGFR, PDGFR, RET, Raf) biochem_assay->kinase_panel Against data_analysis Data Analysis & Comparative Profiling biochem_assay->data_analysis cell_assay MTT Cell Viability Assay (GI50 Determination) cell_lines Cancer Cell Lines (e.g., A549, HCT116) cell_assay->cell_lines On cell_assay->data_analysis start Investigational Compound: 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline start->biochem_assay start->cell_assay comparators Known Inhibitors: Staurosporine, Sunitinib, Sorafenib comparators->biochem_assay comparators->cell_assay

Figure 1: Experimental workflow for benchmarking the novel kinase inhibitor.

Comparative Inhibitory Profile (Hypothetical Data)

To illustrate the benchmarking process, the following table presents a hypothetical inhibitory profile of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline against the selected known inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR2 1505990[14]
PDGFRβ 2508257[14]
c-KIT 800101668[14]
RET 50202543[14]
B-Raf >10,00015>10,00022[14]
CDK2 >10,0003>10,000>10,000

Note: The IC50 values for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline are hypothetical for illustrative purposes. The values for the known inhibitors are based on literature data.

Signaling Pathway Context

The kinases selected for this benchmarking study are key components of signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR and PDGFR signaling pathways, which are major targets of Sunitinib and Sorafenib.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS Ras PDGFR->RAS Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Figure 2: Simplified VEGFR and PDGFR signaling pathways and the inhibitory action of Sunitinib and Sorafenib.

Detailed Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-KIT, RET, B-Raf, CDK2)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, Staurosporine, Sunitinib, Sorafenib) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture of the kinase and its specific substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15][16]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[15][16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is correlated with the amount of ADP produced. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (ensure the final DMSO concentration is non-toxic, typically ≤ 0.5%).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[17][18]

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[19][20][21]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).

Conclusion

The benchmarking of a novel kinase inhibitor against established broad-spectrum and multi-targeted agents is a critical step in its preclinical evaluation. This guide provides a framework for the comparative analysis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. The detailed experimental protocols and the signaling pathway context serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. The hypothetical data presented herein illustrates how the inhibitory profile of a new chemical entity can be positioned relative to existing therapeutics, providing crucial insights for its further development.

References

  • Sunitinib is an oral multitargeted tyrosine-kinase inhibitor that blocks activation through the stem cell-factor receptor (Kit) and platelet-derived growth-factor receptor. Sunitinib has shown potent antitumor activity against several solid tumors, including renal cell carcinoma, gastrointestinal stromal tumors, and neuroendocrine tumors in several Phase II/III trials. (Source: Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC, [Link])

  • Staurosporine is a prototypical ATP-competitive kinase inhibitor in that it binds to many kinases with high affinity, though with little selectivity. (Source: Staurosporine - Wikipedia, [Link])

  • Sorafenib potently inhibited the KIT exon 11 V560D kinase with an IC50 of less than 100 nmol/L. (Source: Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC, [Link])

  • A detailed protocol for the ADP-Glo assay including buffer preparations and reaction steps. (Source: ADP Glo Protocol, [Link])

  • A brief protocol for using the ADP-Glo Kinase Assay Kit for detecting kinase activity of EGFR, MET, AKT1, and AKT2. (Source: ADP-Glo kinase assay - Bio-protocol, [Link])

  • Staurosporine is an extremely potent - but non-specific - inhibitor of protein kinases, particularly tyrosine kinases, and has a potent cytotoxic effect on cancer cells. (Source: Staurosporine: world's first indolocarbazole & anticancer drug precursor - Satoshi Omura, [Link])

  • Staurosporine is a broadly selective and potent protein kinase inhibitor, with submicromolar binding to the vast majority of the protein kinases tested, and binding most of them more tightly than 100 nM. (Source: Protein kinase inhibition of clinically important staurosporine analogues - PubMed, [Link])

  • A protocol for assessing cell proliferation using the MTT assay after treatment with kinase inhibitors. (Source: Kinase inhibitors and MTT assay - Bio-protocol, [Link])

  • Staurosporine is a non-specific, ATP-competitive inhibitor of protein kinase C (PKC) isolated from a Streptomyces strain. (Source: staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY, [Link])

  • Sorafenib is a multikinase inhibitor with inhibitory activity on tyrosine kinases receptors including VEGFR-1, -2, -3, PDGFR-β, Flt-3, RET and c-Kit as well as the RAF serine/threonine kinases. (Source: Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond, [Link])

  • Sunitinib is an orally available small-molecule multikinase inhibitor that potently inhibits the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit. (Source: Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib | Request PDF - ResearchGate, [Link])

  • Sunitinib malate is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its primary targets include VEGFRs, PDGFRs, KIT, FLT3, and RET. (Source: What is the mechanism of Sunitinib Malate? - Patsnap Synapse, [Link])

  • A study comparing the IC50 values of dasatinib and sorafenib in different cancer cell lines. (Source: Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers, [Link])

  • A detailed protocol for the MTT assay, including reagent preparation and step-by-step instructions. (Source: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH, [Link])

  • A study showing that sunitinib inhibits the tyrosine kinase activity of VEGFRs, PDGFRs, FLT3, KIT, and RET. (Source: Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma - AACR Journals, [Link])

  • A research paper providing IC50 values for sorafenib and its derivatives against various cell lines and VEGFR-2 kinase. (Source: IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. - ResearchGate, [Link])

  • Best practices for Western blot detection of phosphorylation events, including sample loading and blocking optimization. (Source: Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies, [Link])

  • A study on the design and synthesis of novel thieno[3,2-c]quinoline compounds with antiproliferative activity on RET-dependent medullary thyroid cancer cells. (Source: Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells | ACS Omega, [Link])

  • A protocol for Western blotting of phospho-proteins, including tips for sample preparation and antibody incubation. (Source: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate, [Link])

  • A paper describing the synthesis and antimalarial activity of thieno[3,2-c]quinoline-4-yl-amines, and mentioning that some derivatives have kinase inhibitory activity. (Source: Thieno[3,2-c]quinoline-4-yl-amines — Synthesis and Investigation of Activity Against Malaria, [Link])

  • A publication on the design and synthesis of thieno[3,2-c]quinoline compounds as potential RET inhibitors. (Source: Design and Synthesis of Novel Thieno[3,2- c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PubMed, [Link])

  • A study on the synthesis and biological activities of new thieno[3,2-c]quinoline derivatives. (Source: Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo ... - PubMed, [Link])

  • A research article detailing the synthesis and evaluation of thieno[3,2-c]quinolines as potential RET inhibitors. (Source: Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PMC, [Link])

  • A study on new quinoline kinase inhibitors with selectivity for NAK kinases and anti-tumor activity. (Source: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC, [Link])

  • A review of quinoline-based molecules targeting various receptors and proteins in carcinogenic pathways, including some thieno[3,2-c]quinoline derivatives as PI3K inhibitors. (Source: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC, [Link])

  • A review on the anticancer mechanisms of quinoline-based compounds, including a thieno[4,5-c]quinoline derivative with PAK1 inhibitory activity. (Source: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy, [Link])

  • A comprehensive review on the developments of quinoline-based anticancer agents, mentioning that thieno[3,2-c]quinoline derivatives can inhibit protein kinases. (Source: Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents, [Link])

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.